molecular formula C9H11NO3 B1368925 2-Methoxy-6-(methylamino)benzoic acid CAS No. 254964-68-6

2-Methoxy-6-(methylamino)benzoic acid

Cat. No.: B1368925
CAS No.: 254964-68-6
M. Wt: 181.19 g/mol
InChI Key: UUQSGGPDCDWBFV-UHFFFAOYSA-N
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Description

2-Methoxy-6-(methylamino)benzoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO3/c1-10-6-4-3-5-7(13-2)8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQSGGPDCDWBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573158
Record name 2-Methoxy-6-(methylamino)benzoic acid
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254964-68-6
Record name 2-Methoxy-6-(methylamino)benzoic acid
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Record name 2-Methoxy-6-(methylamino)benzoic acid
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Foundational & Exploratory

2-Methoxy-6-(methylamino)benzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Methoxy-6-(methylamino)benzoic acid

Introduction

In the landscape of modern medicinal chemistry, the nuanced interplay of functional groups within a small molecule dictates its ultimate biological activity and therapeutic potential. Substituted benzoic acids, particularly those derived from anthranilic acid, represent a privileged scaffold in drug discovery, known for yielding compounds with diverse pharmacological profiles. This guide provides a detailed technical examination of this compound (CAS 254964-68-6), a molecule of significant interest due to its unique substitution pattern.

This document moves beyond a simple recitation of data. It aims to provide researchers, scientists, and drug development professionals with a cohesive understanding of the molecule's structural characteristics, the resulting physicochemical properties, and the implications for its synthesis, reactivity, and potential as a pharmacophore. We will explore the critical role of intramolecular interactions, predict its spectroscopic signatures, and propose a robust synthetic pathway, grounding our analysis in established chemical principles and data from closely related analogues.

Core Molecular Identity and Physicochemical Properties

This compound is a trisubstituted benzene derivative. Its identity is defined by the specific arrangement of a carboxylic acid, a methylamino group, and a methoxy group, all positioned in close proximity on the aromatic ring.

IdentifierValueReference
IUPAC Name This compound[1]
Synonyms 2-Methylamino-6-methoxybenzoic acid[1]
CAS Number 254964-68-6[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Canonical SMILES CNC1=C(C(=CC=C1)OC)C(=O)O[1]
InChIKey UUQSGGPDCDWBFV-UHFFFAOYSA-N[1]

The strategic placement of these functional groups at positions 1, 2, and 6 is the cornerstone of its unique chemical personality. The properties of related compounds, such as 2-(methylamino)benzoic acid (N-methylanthranilic acid)[2] and 2-methoxybenzoic acid[3][4], provide a valuable baseline for predicting the behavior of the title compound. The addition of the methoxy group to the N-methylanthranilic acid scaffold is expected to increase its lipophilicity (logP) and modify its solubility profile.

In-Depth Structural Analysis: The Power of Proximity

While a definitive crystal structure for this compound is not publicly available, a robust analysis of its conformation can be derived from fundamental principles and data from analogous structures.[5][6] The molecule's most defining feature is the steric crowding and potential for strong intramolecular hydrogen bonding between the ortho-substituents.

Key Functional Groups and Intramolecular Interactions
  • Carboxylic Acid (-COOH): This group acts as a proton donor (Brønsted-Lowry acid) and a hydrogen bond donor/acceptor. Its acidity (pKa) and reactivity are significantly modulated by the adjacent groups.

  • Methylamino (-NHCH₃): A secondary amine that is basic and acts as a hydrogen bond donor. Its lone pair of electrons increases the electron density of the aromatic ring.

  • Methoxy (-OCH₃): An electron-donating group via resonance, which also influences the electronic environment of the ring. It can act as a hydrogen bond acceptor.

The critical interaction is a powerful intramolecular hydrogen bond, most likely formed between the acidic proton of the carboxylic acid and the basic nitrogen atom of the methylamino group. This creates a stable six-membered pseudo-ring, a common motif in ortho-substituted anilines and benzoic acids.

Intramolecular Hydrogen Bonding Motif.

Consequences of this interaction:

  • Conformational Rigidity: The molecule is likely to be largely planar to accommodate this hydrogen bond, significantly restricting the rotational freedom of the substituents.

  • Acidity Modification: The hydrogen bond effectively sequesters the acidic proton, which would be expected to increase its pKa (decrease its acidity) compared to a non-hydrogen-bonded analogue.

  • Reactivity Shielding: The amine and carboxylic acid groups are sterically and electronically shielded, which can decrease their reactivity in certain intermolecular reactions.

Anticipated Spectroscopic Signatures

As a Senior Application Scientist, a key skill is the ability to predict the spectral output of a novel molecule. This allows for rapid confirmation of synthetic success and structural elucidation. While experimental data is pending from suppliers[1], we can reliably forecast the key features based on the known effects of its constituent parts and comparison to analogues.[7][8]

Proton NMR (¹H NMR)
  • Aromatic Protons (3H): Expect complex splitting patterns (multiplets) in the range of δ 6.5-8.0 ppm. The electron-donating effects of the -NHCH₃ and -OCH₃ groups will shield the ring, shifting these protons upfield compared to unsubstituted benzoic acid.

  • Carboxylic Acid Proton (1H): This proton will be significantly deshielded and appear as a broad singlet far downfield, likely > δ 10 ppm. Its broadness and downfield shift are classic indicators of strong hydrogen bonding.

  • Amine Proton (1H): Also involved in hydrogen bonding, this proton will appear as a broad singlet, potentially in the δ 4.5-5.5 ppm range.

  • Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.

  • N-Methyl Protons (3H): A sharp singlet (or a doublet if coupled to the N-H proton, though this coupling is often not resolved) around δ 2.8-3.0 ppm.

Carbon-13 NMR (¹³C NMR)
  • Carbonyl Carbon (-COOH): The least shielded carbon, expected around δ 168-172 ppm.

  • Aromatic Carbons (6C): A series of peaks between δ 110-160 ppm. The carbons directly attached to the oxygen (C-OCH₃) and nitrogen (C-NHCH₃) will be the most deshielded within this range.

  • Methoxy Carbon (-OCH₃): A distinct peak around δ 55-60 ppm.

  • N-Methyl Carbon (-CH₃): A peak in the upfield region, around δ 30-35 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer structure of carboxylic acids, further broadened by the intramolecular H-bond.

  • N-H Stretch (Amine): A moderate, sharp peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band. In carboxylic acid dimers, this appears around 1700-1720 cm⁻¹. The intramolecular hydrogen bond may shift this to a slightly lower wavenumber.

  • C-O Stretches (Ether & Acid): Strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of highly substituted aromatic compounds requires careful strategic planning to ensure correct regiochemistry and to manage the reactivity of the various functional groups. A plausible and robust route to this compound can be adapted from established methodologies for similar compounds.[9][10] A logical approach involves the N-methylation of a readily available precursor.

G cluster_0 Synthetic Workflow start 2-Amino-6-methoxybenzoic acid (Starting Material) step1 Protection of Carboxylic Acid (Esterification) start->step1 SOCl₂, Methanol intermediate1 Methyl 2-amino-6- methoxybenzoate step1->intermediate1 step2 N-Methylation intermediate1->step2 CH₃I, K₂CO₃, Acetone intermediate2 Methyl 2-methoxy-6- (methylamino)benzoate step2->intermediate2 step3 Deprotection (Saponification) intermediate2->step3 1. NaOH(aq) 2. HCl(aq) product 2-Methoxy-6-(methylamino) benzoic acid (Final Product) step3->product

Proposed workflow for synthesis.
Step-by-Step Protocol

Expertise & Causality: This protocol is designed as a self-validating system. The initial protection of the carboxylic acid is a critical step. Attempting to directly methylate the amine without this protection would lead to a competitive and messy reaction with the acidic proton of the carboxyl group, resulting in low yield and difficult purification. The choice of a mild base like potassium carbonate for N-methylation prevents unwanted side reactions.

Step 1: Esterification (Protection)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-6-methoxybenzoic acid (10.0 g, 59.8 mmol).

  • Reagents: Add methanol (150 mL) as the solvent and reagent. Cool the suspension to 0 °C in an ice bath.

  • Reaction: Slowly add thionyl chloride (6.5 mL, 89.7 mmol) dropwise over 20 minutes. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which catalyzes the Fischer esterification. This is a highly efficient method for converting carboxylic acids to methyl esters.

  • Reflux: After addition, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor reaction completion by TLC.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-amino-6-methoxybenzoate.

Step 2: N-Methylation

  • Setup: In a 250 mL round-bottom flask, dissolve the crude ester from Step 1 in acetone (100 mL).

  • Reagents: Add anhydrous potassium carbonate (16.5 g, 119.6 mmol) and methyl iodide (4.5 mL, 71.8 mmol). Causality: Potassium carbonate is a sufficiently strong base to deprotonate the amine, allowing it to act as a nucleophile, but not strong enough to promote significant elimination or other side reactions. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.

  • Reflux: Heat the suspension to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer and concentrate to yield crude methyl 2-methoxy-6-(methylamino)benzoate.

Step 3: Saponification (Deprotection)

  • Setup: Dissolve the crude methylated ester in a mixture of methanol (50 mL) and water (50 mL).

  • Reagent: Add sodium hydroxide (4.8 g, 119.6 mmol).

  • Reaction: Heat the mixture to 60 °C for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Workup & Purification: Cool the reaction in an ice bath and acidify to pH ~4 with 2M hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Reactivity and Potential in Drug Discovery

The true value of a molecule for drug development professionals lies in its potential for derivatization and its inherent pharmacological activity. The structural arrangement of this compound makes it an intriguing lead compound.

Chemical Reactivity
  • At the Carboxyl Group: Standard transformations such as amidation (to form benzamides) or reduction (to form benzyl alcohols) can be performed.

  • At the Amine Group: The secondary amine can undergo acylation to form amides or be used in reductive amination protocols.

  • At the Aromatic Ring: The ring is electron-rich due to its substituents, making it susceptible to electrophilic aromatic substitution. However, the positions are sterically hindered, so reactions would require forcing conditions.

Pharmacological Hypothesis

Substituted anthranilic acids are bioisosteres of salicylic acid and are the basis for several non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, benzoic acid derivatives have been explored as inhibitors of critical protein-protein interactions in cancer, such as those involving Mcl-1 and Bfl-1.[11] Natural products containing methoxy- and amino-moieties often exhibit potent biological activities.[12]

G cluster_0 Structure-Activity Relationship Hypothesis core 2-Methoxy-6- (methylamino)benzoic acid (Core Scaffold) feature1 Anthranilic Acid Backbone core->feature1 feature2 Intramolecular H-Bond core->feature2 feature3 Lipophilic Methoxy Group core->feature3 prop1 Potential NSAID Activity (e.g., COX Inhibition) feature1->prop1 Bioisostere of Salicylates prop2 Conformational Rigidity (Higher Binding Affinity) feature2->prop2 Pre-organized for Binding prop3 Improved Membrane Permeability feature3->prop3 Enhances Pharmacokinetics prop4 Protein-Protein Interaction Inhibitor Potential prop2->prop4 Reduces Entropic Penalty

Logic diagram for potential bioactivity.

This molecule's rigid, pre-organized conformation due to the intramolecular hydrogen bond could reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This makes it a compelling starting point for library synthesis in lead optimization campaigns.

Conclusion

This compound is more than the sum of its parts. It is a carefully orchestrated molecular architecture where the proximity of its functional groups creates a unique, conformationally restrained structure. This guide has provided a comprehensive technical overview, moving from its fundamental identity to a detailed analysis of its structural implications, predictable characteristics, and a robust synthetic strategy. The insights into its intramolecular hydrogen bonding and the resulting effects on its properties are crucial for any scientist looking to synthesize, analyze, or utilize this compound in a research or drug development context. Its potential as a pharmacologically active scaffold warrants further investigation and establishes it as a molecule of significant scientific interest.

References

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  • Faizi, M. S. H., et al. (2019). Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. IUCrData. Available at: [Link].

  • Al-Warhi, T., et al. (2022). 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities. PubMed. Available at: [Link].

  • (No author given). Chemical Properties of Benzoic acid, 2-(methylamino)- (CAS 119-68-6). Cheméo. Available at: [Link].

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  • (No author given). Benzoic acid, 2-methoxy-, methyl ester. NIST WebBook. Available at: [Link].

  • (No author given). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap. Available at: [Link].

  • (No author given). Showing metabocard for 2-(Methylamino)benzoic acid (HMDB0032609). Human Metabolome Database. Available at: [Link].

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  • (No author given). Benzoic acid, 2-methoxy-. NIST WebBook. Available at: [Link].

  • (No author given). CAS号:254964-68-6-2-Methylamino-6-methoxybenzoic acid. 创新药物研发 (Innovative Drug R&D). Available at: [Link].

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  • Wang, Y., et al. (2023). Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. MDPI. Available at: [Link].

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  • D'Amato, E. M., & Engle, K. M. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. NIH. Available at: [Link].

  • (No author given). (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3. Google Patents.
  • (No author given). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins | Request PDF. ResearchGate. Available at: [Link].

  • da Silva, R. R. P., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link].

  • Perkin, W. H. Jr., & Robinson, R. (1911). Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions. Available at: [Link].

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  • Shtukenberg, A. G., et al. (2015). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm (RSC Publishing). Available at: [Link].

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Sources

An In-depth Technical Guide to 2-Methoxy-6-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities that can modulate biological pathways with high specificity and efficacy. Within this pursuit, the substituted benzoic acid scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of a promising, yet underexplored, member of this family: 2-Methoxy-6-(methylamino)benzoic acid . As a Senior Application Scientist, my objective is to present a document that is not merely a compilation of data, but a synthesized resource that offers practical insights into the synthesis, characterization, and potential biological significance of this compound. This guide is designed to empower researchers to explore its therapeutic potential by providing a foundation of verified chemical knowledge and actionable experimental frameworks.

Molecular Identity and Physicochemical Properties

This compound, a disubstituted benzoic acid derivative, possesses a unique arrangement of functional groups that suggests its potential for engaging in specific biological interactions. The presence of a carboxylic acid, a methoxy group, and a secondary amine offers multiple points for hydrogen bonding, ionic interactions, and hydrophobic interactions, making it an intriguing candidate for drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 254964-68-6[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Canonical SMILES CNC1=C(C(=CC=C1)OC)C(=O)O[1]
InChI Key UUQSGGPDCDWBFV-UHFFFAOYSA-N[1]

Proposed Synthesis and Purification

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and methodologies reported for analogous compounds. The proposed synthesis starts from the commercially available precursor, 2-amino-6-methoxybenzoic acid.

Synthetic Pathway: N-Methylation of 2-Amino-6-methoxybenzoic acid

A common and effective method for the N-methylation of anilines is reductive amination or direct alkylation. A proposed two-step synthetic protocol is outlined below, starting with the protection of the carboxylic acid, followed by N-methylation and subsequent deprotection.

Synthesis_of_2-Methoxy-6-(methylamino)benzoic_acid cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation cluster_2 Step 3: Hydrolysis start 2-Amino-6-methoxybenzoic acid intermediate Methyl 2-amino-6-methoxybenzoate start->intermediate Reflux reagent1 Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) methylated_ester Methyl 2-methoxy-6-(methylamino)benzoate intermediate->methylated_ester Stir, RT reagent2 Dimethyl sulfate ((CH3)2SO4) Potassium carbonate (K2CO3) final_product This compound methylated_ester->final_product Reflux reagent3 Sodium hydroxide (NaOH) Water (H2O), then HCl

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

PART 1: Esterification of 2-Amino-6-methoxybenzoic acid

  • Reaction Setup: To a solution of 2-amino-6-methoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 2-amino-6-methoxybenzoate, which can be used in the next step without further purification.

PART 2: N-Methylation of Methyl 2-amino-6-methoxybenzoate

  • Reaction Setup: Dissolve methyl 2-amino-6-methoxybenzoate (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile.

  • Reagent Addition: Add potassium carbonate (2.0 eq) followed by the dropwise addition of dimethyl sulfate (1.2 eq) at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The crude product, methyl 2-methoxy-6-(methylamino)benzoate, can be purified by column chromatography on silica gel.

PART 3: Hydrolysis of Methyl 2-methoxy-6-(methylamino)benzoate

  • Reaction Setup: Dissolve the purified methyl 2-methoxy-6-(methylamino)benzoate (1.0 eq) in a mixture of methanol and water.

  • Hydrolysis: Add sodium hydroxide (2.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC.

  • Acidification: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution to pH 3-4 with 1M hydrochloric acid.

  • Isolation: The precipitated product, this compound, can be collected by vacuum filtration.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR - Aromatic protons (multiplets in the range of δ 6.0-7.5 ppm).- Methoxy protons (singlet around δ 3.8-4.0 ppm).- N-Methyl protons (singlet around δ 2.8-3.0 ppm).- Carboxylic acid proton (broad singlet, downfield > δ 10 ppm).- NH proton (broad singlet, may exchange with D₂O).
¹³C NMR - Carbonyl carbon (δ 165-175 ppm).- Aromatic carbons (δ 100-160 ppm).- Methoxy carbon (δ 55-60 ppm).- N-Methyl carbon (δ 30-35 ppm).
IR (cm⁻¹) - O-H stretch (broad, ~2500-3300 cm⁻¹).- N-H stretch (~3300-3500 cm⁻¹).- C=O stretch (~1680-1710 cm⁻¹).- C-O stretch (~1250 cm⁻¹ and ~1050 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spec. - Expected [M+H]⁺ at m/z 182.0812.

Potential Biological Activity and Therapeutic Applications

Anthranilic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The specific substitution pattern of this compound suggests several potential avenues for its application in drug discovery.

Rationale for Biological Investigation

The structural similarity of this compound to known bioactive molecules provides a strong rationale for investigating its therapeutic potential. For instance, N-methylanthranilic acid derivatives have been explored for their biological activities.[6] The presence of the methoxy and methylamino groups can significantly influence the compound's lipophilicity, electronic properties, and ability to interact with biological targets compared to unsubstituted anthranilic acid.

Hypothetical Mechanism of Action: Kinase Inhibition

Many substituted benzoic acid derivatives have been identified as kinase inhibitors. The 2,6-disubstituted pattern can orient the molecule to fit into the ATP-binding pocket of various kinases. A hypothetical mechanism of action could involve the inhibition of a specific kinase implicated in a disease pathway, such as a receptor tyrosine kinase in cancer.

Hypothetical_MOA cluster_pathway Kinase Signaling Pathway ligand 2-Methoxy-6- (methylamino)benzoic acid kinase Kinase Active Site (e.g., ATP-binding pocket) ligand->kinase Binds to atp ATP inhibition Inhibition substrate Substrate Protein kinase->substrate Acts on phosphorylation Phosphorylation atp->kinase phosphorylated_substrate Phosphorylated Substrate (Downstream Signaling) substrate->phosphorylated_substrate Becomes

Caption: Hypothetical mechanism of action via kinase inhibition.

Proposed Biological Evaluation Workflow

A systematic approach to evaluating the biological activity of this compound is crucial. The following workflow outlines a logical progression from broad screening to more specific mechanistic studies.

Biological_Evaluation_Workflow start Compound Synthesis & Purification screening Broad Phenotypic Screening (e.g., Cancer Cell Line Panel) start->screening hit_id Hit Identification (Potent & Selective Activity) screening->hit_id hit_id->screening If 'No', Modify Structure target_id Target Deconvolution (e.g., Affinity Chromatography, Proteomics) hit_id->target_id If 'Yes' moa Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) target_id->moa in_vivo In Vivo Efficacy Studies (Animal Models) moa->in_vivo

Caption: Workflow for the biological evaluation of this compound.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on the known hazards of structurally related compounds is warranted. The precursor, 2-amino-6-methoxybenzoic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Table 3: General Safety Recommendations

PrecautionRecommendation
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Storage Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Its unique structural features and the known biological activities of related anthranilic acid derivatives provide a strong foundation for exploring its therapeutic potential. This guide has outlined a plausible synthetic route, predicted its key spectroscopic characteristics, and proposed a systematic workflow for its biological evaluation. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo characterization of its biological effects. The insights gained from such studies will be invaluable in determining the potential of this compound as a lead compound for the development of novel therapeutics.

References

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A Technical Guide to the Spectroscopic Data of 2-Methoxy-6-(methylamino)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Methoxy-6-(methylamino)benzoic acid and its constitutional isomers. In the absence of extensive publicly available experimental data for the title compound, this guide leverages established spectroscopic principles, data from analogous compounds, and computational predictions to offer a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. By explaining the causal relationships between molecular structure and spectral output, this document serves as a valuable resource for the identification, characterization, and analysis of this important class of substituted benzoic acid derivatives. Furthermore, it includes detailed, field-proven experimental protocols to empower researchers in acquiring high-quality spectroscopic data for these and similar compounds.

Introduction: The Structural Landscape of Methoxy-Methylamino-Benzoic Acid Isomers

Substituted benzoic acids are a cornerstone of medicinal chemistry and materials science. The interplay of electron-donating and electron-withdrawing groups on the aromatic ring gives rise to a rich diversity of chemical and physical properties. This compound (CAS 254964-68-6) represents a fascinating scaffold, incorporating a carboxylic acid, a methoxy group, and a secondary amine. The relative positions of these substituents are critical in defining the molecule's conformation, electronic distribution, and, consequently, its spectroscopic signature.

This guide will focus on this compound and its key positional isomers. Understanding the distinct spectroscopic features of each isomer is paramount for unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies.

Caption: Standard procedure for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern upon ionization can offer valuable structural clues.

Expected Mass Spectra

For this compound (C₉H₁₁NO₃), the exact mass is 181.0739 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition.

Electron Ionization (EI) Fragmentation: Under EI conditions, the molecular ion (M⁺˙) at m/z 181 is expected. Key fragmentation pathways will likely involve:

  • Loss of a methyl radical (•CH₃) from the methoxy group: [M - 15]⁺ at m/z 166.

  • Loss of a hydroxyl radical (•OH) from the carboxylic acid: [M - 17]⁺ at m/z 164.

  • Loss of water (H₂O) from the molecular ion: [M - 18]⁺ at m/z 163, potentially through an ortho effect involving the adjacent substituents. *[1][2] Loss of formaldehyde (CH₂O) from the methoxy group: [M - 30]⁺ at m/z 151.

  • Loss of a carboxyl radical (•COOH): [M - 45]⁺ at m/z 136.

  • Decarboxylation (loss of CO₂): [M - 44]⁺ at m/z 137.

The relative abundances of these fragments will depend on their stability and the specific isomeric structure. Computational tools can aid in predicting these fragmentation patterns.

[3][4][5][6]#### 4.2. Experimental Protocol for EI-MS Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction:

    • For volatile and thermally stable compounds, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Ionization and Analysis:

    • The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. [7] * The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Data Interpretation:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed spectrum with spectral libraries and/or predicted fragmentation patterns to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state.

Expected UV-Vis Spectra

The UV-Vis spectra of these aromatic compounds are expected to show multiple absorption bands arising from π → π* transitions of the benzene ring. T[8]he positions (λ_max) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents.

  • Benzene Reference: Benzene exhibits a strong absorption band around 204 nm and a weaker, fine-structured band around 256 nm.

  • Substituent Effects: The methoxy and methylamino groups are auxochromes, meaning they contain non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization extends the conjugation and typically causes a bathochromic (red) shift to longer wavelengths and an increase in intensity (hyperchromic effect) of the absorption bands. T[9]he carboxylic acid group can also influence the spectrum.

  • Isomeric Differences: The relative positions of the substituents will affect the extent of electronic delocalization and steric hindrance, leading to distinct λ_max values for each isomer.

Experimental Protocol for UV-Vis Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A[10] typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M. [11] * Use a matched pair of clean quartz cuvettes (one for the sample and one for the solvent blank).

[12]2. Data Acquisition:

  • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
  • Place the cuvettes in the spectrophotometer.
  • Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the solvent blank.
  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each absorption band.

    • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

Comparative Analysis and Conclusion

The differentiation of the various isomers of this compound relies on a careful and integrated analysis of all available spectroscopic data.

  • NMR: The aromatic region of the ¹H NMR spectrum, with its characteristic chemical shifts and coupling patterns, will be the most definitive tool for distinguishing between the isomers. 2D NMR experiments will be essential for unambiguous assignment.

  • IR: While the major functional group absorptions will be similar across the isomers, subtle shifts in the C=O stretching frequency and the fingerprint region, particularly the C-H out-of-plane bending, can provide corroborating evidence for a specific substitution pattern.

  • MS: High-resolution mass spectrometry will confirm the elemental composition. While the major fragments may be similar, the relative abundances, especially of fragments arising from ortho effects, could differ between isomers.

  • UV-Vis: The λ_max values will vary between isomers due to differences in electronic delocalization and steric interactions, providing another layer of evidence for structural assignment.

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Methodological & Application

Application Notes & Protocols: 2-Methoxy-6-(methylamino)benzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the substituted benzoic acid motif is a cornerstone for the development of novel therapeutics.[1][2][3] This document provides a comprehensive guide to the potential applications and investigational protocols for 2-Methoxy-6-(methylamino)benzoic acid , a compound of interest at the intersection of kinase inhibition and other therapeutic areas. While, as of this writing, no specific biological activity has been published for this exact molecule, its structural features suggest a strong rationale for its investigation as a modulator of key cellular signaling pathways.[4]

This guide is structured to provide not just a set of instructions, but a strategic framework for the initial stages of a drug discovery campaign centered on this molecule. We will explore a plausible hypothesis for its mechanism of action based on structurally related compounds, outline a synthesis strategy, and provide detailed protocols for its initial biological characterization.

Hypothesized Biological Target: Casein Kinase 2 (CSNK2)

The core structure of this compound, particularly the ortho-methoxy aniline moiety, bears a significant resemblance to components of recently identified potent and selective inhibitors of Casein Kinase 2 (CSNK2).[5] CSNK2 is a constitutively active serine/threonine kinase that plays a critical role in a multitude of cellular processes, including cell survival, proliferation, and resistance to apoptosis. Its dysregulation has been implicated in a wide range of pathologies, most notably cancer and viral infections.[5]

Elevated CSNK2 activity is a hallmark of many cancers, and its inhibition is a validated therapeutic strategy.[5] Furthermore, its role as a host factor for viral replication, including for coronaviruses, has opened new avenues for antiviral drug development.[5] The structural similarity of our lead compound to known CSNK2A inhibitors suggests that it may function as an ATP-competitive inhibitor, making this a primary and compelling hypothesis to test.

Synthetic Strategy Overview

Below is a generalized workflow for the synthesis, highlighting the key chemical transformations.

Synthesis_Workflow Start 2-Methoxy-6-nitrobenzoic Acid Derivative Reduction Nitro Group Reduction (e.g., Fe/NH4Cl or Catalytic Hydrogenation) Start->Reduction Amine 2-Amino-6-methoxybenzoic Acid Reduction->Amine Methylation N-Methylation (e.g., with a methylating agent like methyl iodide or dimethyl sulfate) Amine->Methylation Final_Product This compound Methylation->Final_Product

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols: A Step-by-Step Guide to Biological Characterization

The following protocols are designed to provide a robust initial assessment of the biological activity of this compound, with a focus on its potential as a CSNK2 inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (CSNK2A)

This protocol outlines a luminescent kinase assay to determine the IC50 value of the test compound against the CSNK2A1 or CSNK2A2 catalytic subunit.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed and therefore to the kinase activity.

Materials:

  • Recombinant human CSNK2A1 or CSNK2A2 enzyme

  • CSNK2 substrate peptide (e.g., RRRADDSDDDDD)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Known CSNK2 inhibitor (positive control, e.g., Silmitasertib)

  • DMSO (vehicle control)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. A typical starting concentration in the assay might be 100 µM.

  • Assay Plate Setup:

    • Add 1 µL of the compound dilutions to the wells of the assay plate. Include wells for vehicle control (DMSO only) and a positive control inhibitor.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer. The final concentrations in a 10 µL reaction volume should be optimized but can start at:

      • CSNK2A enzyme: 1-5 nM

      • Substrate peptide: 100 µM

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Km for ATP for CSNK2A (typically 10-20 µM).

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundCSNK2A IC50 (nM)
This compoundTo be determined
Silmitasertib (Positive Control)~200
Protocol 2: Cell-Based Target Engagement Assay

This protocol describes a method to assess the ability of the compound to engage CSNK2 in a cellular context. A NanoBRET™ assay is a suitable technology for this purpose.[5]

Principle: The assay measures the binding of the test compound to a NanoLuc® luciferase-tagged CSNK2 protein in live cells by detecting the bioluminescence resonance energy transfer (BRET) between the tagged protein and a fluorescent energy transfer probe that binds to the inhibitor-engaged protein.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding CSNK2A-NanoLuc® fusion protein

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • This compound

  • White, tissue culture-treated 96-well plates

  • Luminometer with BRET-compatible filter set

Procedure:

  • Cell Transfection:

    • One day prior to the assay, transfect HEK293 cells with the CSNK2A-NanoLuc® plasmid according to the transfection reagent manufacturer's protocol. Plate the transfected cells in the 96-well plate.

  • Compound Treatment:

    • On the day of the assay, prepare serial dilutions of the test compound in Opti-MEM™.

    • Add the compound dilutions to the cells and incubate for a period determined by the desired experimental conditions (e.g., 2 hours).

  • Tracer Addition and Signal Detection:

    • Prepare a solution containing the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™.

    • Add this solution to all wells.

    • Incubate at room temperature, protected from light, for 15-30 minutes.

    • Read the plate on a luminometer equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement.

Protocol 3: Cellular Proliferation/Viability Assay

This protocol assesses the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on CSNK2 signaling.

Principle: A colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) is used to quantify the number of viable cells after treatment with the test compound.

Materials:

  • Cancer cell line with high CSNK2 activity (e.g., A549, HCT-116)

  • Complete cell culture medium

  • This compound

  • Positive control cytotoxic agent (e.g., doxorubicin)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Clear-bottom, white-walled 96-well plates

  • Multichannel pipettes

  • Plate reader (luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed the cells into the 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate the cells for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological data for this compound will serve as a baseline for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The modular nature of the proposed synthesis allows for systematic exploration of the SAR.[5]

SAR_Exploration Lead This compound R1 Modification of the Methylamino Group (R1) Lead->R1 R2 Modification of the Carboxylic Acid (R2) Lead->R2 R3 Modification of the Methoxy Group (R3) Lead->R3 Aromatic Aromatic Ring Substitution Lead->Aromatic Optimization Improved Potency, Selectivity, and PK/PD R1->Optimization R2->Optimization R3->Optimization Aromatic->Optimization

Caption: Key areas for SAR exploration around the this compound scaffold.

Key Questions for SAR Exploration:

  • R1 (Methylamino Group): How does increasing the alkyl chain length or introducing cyclic amines affect potency and selectivity?

  • R2 (Carboxylic Acid): Is the carboxylic acid essential for activity? Can it be replaced with bioisosteres like tetrazoles or converted to amides to modulate properties?

  • R3 (Methoxy Group): How do changes in the alkoxy group size and electronics influence binding?

  • Aromatic Ring: Can additional substituents on the phenyl ring improve interactions with the target protein?

Concluding Remarks

This compound represents a promising, albeit currently uncharacterized, chemical scaffold for drug discovery. The protocols and strategies outlined in this document provide a clear and scientifically rigorous path for its initial investigation. By focusing on a plausible biological target, CSNK2, and employing a systematic approach to biological characterization and SAR, researchers can efficiently evaluate the therapeutic potential of this and related molecules. The journey from a novel compound to a clinical candidate is long and challenging, but it begins with the foundational experiments described herein.

References

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Mastering the Synthesis of Methoxy-Substituted Biaryl Carboxylic Acids: A Guide to Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methoxy-Substituted Biaryl Carboxylic Acids in Modern Chemistry

The biaryl carboxylic acid motif is a cornerstone in the architecture of numerous molecules of significant importance, particularly within the pharmaceutical and materials science landscapes. The strategic incorporation of a methoxy group onto this framework provides a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for the construction of these vital carbon-carbon bonds, lauded for its functional group tolerance and generally high yields.[1]

This comprehensive guide provides an in-depth exploration of the reaction conditions necessary for the successful Suzuki-Miyaura coupling of methoxybenzoic acids. We will delve into the mechanistic nuances, address the specific challenges posed by this substrate class, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is to equip you with the knowledge to not only replicate these procedures but also to rationally troubleshoot and optimize them for your unique synthetic targets.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate.[2] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is fundamental to understanding and mastering this reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base, e.g., OH⁻) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)(Ar')L2->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step. Subsequently, in the presence of a base, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2]

Challenges in the Suzuki Coupling of Methoxybenzoic Acids

While the Suzuki-Miyaura coupling is a robust reaction, the presence of both a methoxy and a carboxylic acid group on the same aromatic ring introduces specific challenges that must be addressed for a successful transformation.

  • Steric Hindrance: An ortho-methoxy group can sterically hinder the approach of the palladium catalyst to the site of oxidative addition, potentially slowing down the reaction or requiring more forcing conditions.[3]

  • Electronic Effects: The electron-donating nature of the methoxy group can decrease the reactivity of the aryl halide towards oxidative addition. Conversely, the electron-withdrawing carboxylic acid group can have a competing effect. The interplay of these electronic factors is dependent on their relative positions on the aromatic ring.

  • Interference of the Carboxylic Acid: The acidic proton of the carboxylic acid can react with the basic conditions essential for the Suzuki coupling. This can lead to the in-situ formation of a carboxylate salt. While often compatible, this can affect the solubility of the starting material and, in some cases, the carboxylate may coordinate to the palladium center, potentially inhibiting catalysis.

  • Decarboxylation: Under harsh reaction conditions, particularly high temperatures, there is a risk of decarboxylation of the benzoic acid, leading to undesired byproducts.[4] This is a more significant concern for benzoic acids with electron-donating groups that can stabilize the resulting aryl anion or radical intermediate.

Key Reaction Parameters and Optimization Strategies

A successful Suzuki coupling of a methoxybenzoic acid hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand is paramount. For challenging substrates like sterically hindered or electron-rich methoxybenzoic acids, bulky and electron-rich phosphine ligands are often the key to success. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

Ligand ClassSpecific ExamplesKey Features & Applications
Biaryl Phosphines SPhos, XPhos, RuPhosHighly effective for sterically hindered and electron-rich substrates. Promote efficient catalyst turnover.[6]
Ferrocenyl Phosphines dppfRobust and versatile ligands, often used in a wide range of Suzuki couplings.
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer strong electron donation and good thermal stability, making them suitable for challenging couplings.

Recommendation: For ortho-substituted methoxybenzoic acids, starting with a catalyst system based on a bulky biaryl phosphine ligand like SPhos or XPhos is highly recommended.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It is required to activate the boronic acid for transmetalation and to neutralize any acidic byproducts.[7] For substrates containing a carboxylic acid, the choice of base is particularly critical to avoid side reactions and ensure good yields.

BaseProperties and Recommendations
Potassium Carbonate (K₂CO₃) A commonly used and effective base for many Suzuki couplings. It is a good starting point for optimization.[8]
Potassium Phosphate (K₃PO₄) A stronger, non-nucleophilic base that is often highly effective for hindered substrates and can help to minimize side reactions like protodeboronation.[9]
Cesium Carbonate (Cs₂CO₃) A strong base that can be particularly effective in challenging couplings, though it is more expensive.

Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice for the Suzuki coupling of methoxybenzoic acids as it is a strong enough base to facilitate the reaction while being less prone to promoting side reactions compared to hydroxides or alkoxides.

Solvent Systems

The choice of solvent is crucial for ensuring that all reaction components remain in solution and for facilitating the different steps of the catalytic cycle. A mixture of an organic solvent and water is commonly employed.

Solvent SystemRationale and Application
Dioxane/Water A very common and often effective solvent system for Suzuki couplings.
Toluene/Water Another widely used biphasic system.
THF/Water A good option, particularly for reactions at lower to moderate temperatures.
DMF or DMAc Polar aprotic solvents that can be useful for solubilizing polar substrates, but may require higher temperatures for efficient reaction.

Recommendation: A 1,4-dioxane/water mixture (typically in a 4:1 to 10:1 ratio) is a robust starting point for the Suzuki coupling of methoxybenzoic acids.

Reaction Temperature and the Advent of Microwave Chemistry

The reaction temperature is a critical parameter that often needs to be optimized. While many Suzuki couplings proceed at elevated temperatures (80-110 °C), the use of highly active catalyst systems can sometimes allow for reactions at room temperature.

Microwave-assisted heating has emerged as a powerful tool in modern organic synthesis.[10] For the Suzuki coupling of methoxybenzoic acids, microwave irradiation can offer several advantages:

  • Rapid Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes.

  • Improved Yields: The rapid and efficient heating can lead to higher product yields and fewer side products.

  • Suppression of Side Reactions: Shorter reaction times at elevated temperatures can minimize the occurrence of side reactions like decarboxylation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of different isomers of methoxybenzoic acid. These are intended as robust starting points for your own research and may require optimization depending on the specific coupling partners.

Protocol 1: General Procedure for the Suzuki Coupling of 4-Methoxybenzoic Acid (para-isomer)

This protocol is suitable for the coupling of 4-bromo- or 4-iodobenzoic acid with a variety of arylboronic acids.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - 4-Halobenzoic acid (1.0 eq) - Arylboronic acid (1.2 eq) - K₃PO₄ (3.0 eq) Solvent Add Dioxane and Water (4:1) Reagents->Solvent Degas Degas with N₂ or Ar for 15 min Solvent->Degas Catalyst Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) Degas->Catalyst Heat Heat to 100 °C for 2-4 hours Catalyst->Heat Cool Cool to room temperature Heat->Cool Acidify Acidify with 1M HCl Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Purify by column chromatography Extract->Purify

Figure 2: Experimental workflow for the Suzuki coupling of 4-methoxybenzoic acid.

Materials:

  • 4-Bromo- or 4-iodobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 4-halobenzoic acid, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon).

  • Add the 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add the palladium(II) acetate and SPhos to the reaction mixture.

  • Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the reaction mixture with 1M HCl until the pH is ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl carboxylic acid.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Methoxybenzoic Acid (ortho-isomer)

This protocol is optimized for the more sterically challenging ortho-substituted methoxybenzoic acids, leveraging the benefits of microwave heating.

Materials:

  • 2-Bromo- or 2-iodobenzoic acid (0.5 mmol)

  • Arylboronic acid (0.6 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Water (0.5 mL)

Procedure:

  • In a 10 mL microwave vial, combine the 2-halobenzoic acid, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Add DMF and water to the vial.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water (10 mL) and acidify with 1M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Data Summary: Representative Yields

The following table provides a summary of expected yields for the Suzuki coupling of various methoxybenzoic acids with phenylboronic acid under optimized conditions. These values are illustrative and can vary depending on the specific arylboronic acid used and the precise reaction conditions.

Methoxybenzoic Acid IsomerHalideCatalyst SystemBaseSolventTemperatureTimeTypical Yield
4-Methoxybenzoic acidBrPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100 °C3 h85-95%
3-Methoxybenzoic acidBrPd(dppf)Cl₂K₂CO₃DMF/H₂O110 °C4 h80-90%
2-Methoxybenzoic acidIPd(dppf)Cl₂K₂CO₃DMF/H₂O (MW)140 °C20 min70-85%

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed- Poor solubility of reagents- Use a fresh catalyst and ligand- Ensure thorough degassing- Try a different solvent system (e.g., DMF, DMAc)
Protodehalogenation - Source of hydride (e.g., from solvent or base)- Use an anhydrous, aprotic solvent- Switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃[11]
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst deactivation- Rigorously exclude oxygen from the reaction- Use a more robust ligand to stabilize the catalyst
Decarboxylation - Excessively high temperature or prolonged reaction time- Lower the reaction temperature if possible- Use microwave heating to reduce reaction time

Conclusion

The Suzuki-Miyaura cross-coupling of methoxybenzoic acids is a powerful and versatile method for the synthesis of valuable biaryl carboxylic acids. By understanding the underlying mechanism and the specific challenges posed by these substrates, researchers can rationally design and optimize their reaction conditions. The use of bulky, electron-rich phosphine ligands, appropriate bases such as potassium phosphate, and techniques like microwave-assisted heating are key to achieving high yields and minimizing side reactions. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this important transformation in your research and development endeavors.

References

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(21), 4875-4878. [Link]

  • Chemical Communications. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Royal Society of Chemistry. [Link]

  • Silva, N. A. do A. e, & Martins, D. de L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). [Link]

  • Liu, L. L., Zhang, S., Chen, H., Lv, Y., Zhu, J., & Zhao, Y. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry, an Asian journal, 8(11), 2592–2595. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010, November 29). ScienceDirect. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved January 26, 2026, from [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]

  • da Silva, N. A. do A. e, & Martins, D. de L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1741. [Link]

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (n.d.). [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic letters, 7(21), 4875–4878. [Link]

  • Al-Masri, H. A. (2010). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2010(9), 319-330. [Link]

  • Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • ResearchGate. (n.d.). (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved January 26, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2023). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. [Link]

  • PubMed Central. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of organic chemistry, 89(17), 11930–11938. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • Song, Y. S., Kim, B. T., & Heo, J.-N. (2005). An efficient synthesis of 2-aryl-3-methoxy-2-cycloalkenones via Suzuki–Miyaura reaction under microwave irradiation. Tetrahedron Letters, 46(36), 5987–5990. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • PubMed Central. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved January 26, 2026, from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids. Organic letters, 7(21), 4875–4878. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • Quasdorf, K. W., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352–6363. [Link]

  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... Retrieved January 26, 2026, from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PubMed Central. (2023). Hybrid Phosphine/Amino‐Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o‐Dibromobenzene with Fluorophenylboronic Acid. [Link]

  • ResearchGate. (n.d.). (PDF) ADC-Based Palladium Catalysts for Aqueous Suzuki–Miyaura Cross-Coupling Exhibit Greater Activity than the Most Advantageous Catalytic Systems. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic.... Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling of Methoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving methoxybenzoic acid substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific yet common class of coupling partners. The unique combination of an electron-donating methoxy group and a potentially interfering carboxylic acid group on the aromatic ring presents a distinct set of challenges. This document provides in-depth, field-proven insights to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the failure of Suzuki coupling with methoxybenzoic acids?

The most common reasons for failure are multifaceted and often interconnected:

  • Poor Oxidative Addition: Methoxy groups are electron-donating, which enriches the aryl halide's aromatic ring with electron density. This makes the crucial first step of the catalytic cycle, oxidative addition to the Pd(0) center, more difficult.[1]

  • Boronic Acid Instability: Boronic acids, especially electron-rich or heteroaromatic ones, are susceptible to decomposition pathways like protodeboronation (hydrolysis) under the reaction conditions.[2] This is a common cause of low yields.

  • Base-Related Issues: The presence of the acidic proton on the carboxylic acid group necessitates careful base selection. The base must be strong enough to facilitate the transmetalation step but can also lead to solubility problems with the substrate or interfere with the catalyst.[3]

  • Catalyst Inhibition or Decomposition: The carboxylate anion formed under basic conditions can potentially coordinate to the palladium center, inhibiting catalytic activity. Additionally, improper ligand choice or reaction conditions can lead to the formation of inactive palladium black.[2]

Q2: Should I protect the carboxylic acid group as an ester before attempting the coupling?

This is a critical decision point. While running the reaction on the free acid is more atom-economical, protecting it as an ester is a common and effective strategy to circumvent several potential issues.[4]

  • Protect (Esterify) If:

    • You are observing consistently low yields or recovery of starting materials.

    • You suspect solubility issues. The carboxylate salt formed in situ may not be soluble in the organic solvent, preventing it from participating in the reaction.[3]

    • You are using a particularly sensitive catalyst system that might be inhibited by the carboxylate.

  • Proceed with the Free Acid If:

    • You are aiming for a more streamlined synthesis and want to avoid additional protection/deprotection steps.

    • You are prepared to screen different bases and solvent systems to find conditions compatible with the free acid.[3][4]

Q3: How does the position of the methoxy group relative to the halide and carboxylic acid affect the reaction?

The relative positions of the substituents have a significant electronic and steric impact:

  • Ortho Methoxy Group: A methoxy group ortho to the halide can sterically hinder the approach of the palladium catalyst to the C-X bond, slowing down oxidative addition.

  • Para Methoxy Group: A methoxy group para to the halide will exert a strong electron-donating effect through resonance, making the carbon of the C-X bond more electron-rich and thus less electrophilic for oxidative addition.[1]

  • Ortho Carboxylic Acid: Similar to an ortho methoxy group, an ortho carboxylic acid can cause significant steric hindrance.[4]

In-Depth Troubleshooting Guide

Problem 1: Low to no conversion of the aryl halide starting material.

This is a classic symptom of a stalled oxidative addition step, a common issue with electron-rich aryl halides like methoxy-substituted ones.[1]

Causality & Explanation:

The catalytic cycle of the Suzuki coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex.[5] Electron-donating groups, such as a methoxy substituent, increase the electron density on the aromatic ring. This makes the carbon-halogen bond less electrophilic and therefore less reactive towards the nucleophilic Pd(0) catalyst.

Troubleshooting Workflow:

start Low/No Conversion (Aryl Halide Recovered) q1 Is your ligand suitable for electron-rich aryl halides? start->q1 sol1 Switch to electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). q1->sol1 No q2 Is the reaction temperature optimal? q1->q2 Yes sol1->q2 sol2 Increase temperature in increments of 10-20 °C. Monitor for degradation. q2->sol2 No q3 Is the palladium precatalyst activating correctly? q2->q3 Yes sol2->q3 sol3 Consider using a more easily activated Pd(0) source like Pd2(dba)3 instead of a Pd(II) source like Pd(OAc)2. q3->sol3 No end Improved Conversion q3->end Yes sol3->end

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:
  • Enhance Catalyst Reactivity with Advanced Ligands: Standard ligands like PPh₃ may not be effective for activating electron-rich aryl halides. Switch to more specialized ligands.

    • Mechanism: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) promote the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0) species.[6] These ligands donate electron density to the palladium center, which in turn facilitates the cleavage of the aryl-halide bond.[6]

    • Actionable Protocol: Replace PPh₃ with a ligand like SPhos, XPhos, or an IPr-NHC ligand. A common starting point is a 2:1 ligand-to-palladium ratio.

  • Increase Reaction Temperature: Oxidative addition is often the rate-determining step and is temperature-dependent.[5]

    • Actionable Protocol: If your reaction is running at 80 °C, try increasing the temperature to 100 °C. Use a high-boiling-point solvent like dioxane, toluene, or DMF. Monitor the reaction by TLC or LC-MS to ensure that starting materials are not degrading at the higher temperature.

  • Re-evaluate Your Palladium Source: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require an in situ reduction to the active Pd(0) state. This reduction step can sometimes be inefficient.

    • Actionable Protocol: Use a direct Pd(0) source such as Pd₂(dba)₃. This eliminates the need for a separate reduction step and can sometimes jump-start a sluggish reaction.[2]

Problem 2: Significant formation of a deborylated side product (Ar-H instead of Ar-Ar').

This indicates that your boronic acid is undergoing protodeboronation faster than it is participating in the transmetalation step.

Causality & Explanation:

Protodeboronation is the cleavage of the C-B bond by a proton source, often water present in the solvent or base. This side reaction is competitive with the desired transmetalation and is particularly problematic for boronic acids that are electronically unstable.[2]

Troubleshooting Workflow:

start Protodeboronation Observed (Ar-H Side Product) q1 Is your base excessively hydrated or too strong? start->q1 sol1 Use an anhydrous, non-hydroxide base like K3PO4 or CsF. If using K3PO4, consider grinding it to a fine powder. q1->sol1 Yes q2 Is the boronic acid stable? q1->q2 No sol1->q2 sol2 Switch to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate. q2->sol2 Yes q3 Are you using an optimal solvent system? q2->q3 No sol2->q3 sol3 Use anhydrous solvents. Avoid protic solvents like alcohols. A toluene/water biphasic system can sometimes help by keeping concentrations balanced. q3->sol3 Yes end Reduced Side Product q3->end No sol3->end

Caption: Troubleshooting workflow for protodeboronation.

Detailed Solutions:
  • Optimize the Base: The choice of base is critical. Strong, aqueous bases like NaOH can accelerate protodeboronation.

    • Mechanism: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] However, an excess of hydroxide ions can promote the unwanted hydrolysis of the C-B bond.

    • Actionable Protocol: Switch from strong hydroxide bases to weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF.[8][9] Ensure the base is finely powdered and, if possible, anhydrous. Some anhydrous couplings with K₃PO₄ have been shown to benefit from the addition of a few equivalents of water, so this can be a parameter to screen.[1]

  • Use a More Stable Boron Reagent: If the boronic acid itself is inherently unstable, protecting it as an ester can dramatically improve results.

    • Mechanism: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards hydrolysis than their corresponding boronic acids.[2][10] Some, like MIDA boronates, are designed for slow release of the boronic acid under the reaction conditions, which keeps the instantaneous concentration of the sensitive species low and minimizes side reactions.[11]

    • Actionable Protocol: Synthesize or purchase the pinacol ester of your boronic acid. These can often be used directly in Suzuki couplings under similar conditions.[12]

Reagent TypeStabilityReactivityCommon Use Case
Boronic Acid Low to ModerateHighGeneral purpose, but prone to decomposition.
Pinacol Boronate HighModerate to HighExcellent for improving stability and preventing protodeboronation.[12]
MIDA Boronate Very HighRequires deprotectionUsed in iterative cross-coupling where slow, controlled release is needed.[11]
Trifluoroborate HighRequires hydrolysisStable, crystalline solids that slowly release boronic acid in situ.[11]
Data summarized from multiple sources.[2][11][12]
Problem 3: Formation of a biaryl homocoupling product (Ar'-Ar').

This side reaction consumes your valuable boronic acid partner and complicates purification.

Causality & Explanation:

Homocoupling of boronic acids is typically an oxidative process catalyzed by Pd(II) species. It can become significant if the reaction is exposed to oxygen or if the reduction of the Pd(II) precatalyst to the active Pd(0) state is inefficient, leaving residual Pd(II) in the reaction mixture.[2]

Detailed Solutions:
  • Ensure Rigorous Anoxic Conditions: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2]

    • Actionable Protocol: Thoroughly degas your solvent and the reaction mixture. This is typically done by bubbling argon or nitrogen through the solvent for 20-30 minutes and then maintaining the reaction under a positive pressure of inert gas.

  • Control the Rate of Boronic Acid Release: Keeping the concentration of the active boronic acid low can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.

    • Mechanism: Using a "slow-release" boron reagent like a trifluoroborate or MIDA boronate ensures that only a small amount of the reactive boronic acid is present at any given time, which minimizes the rate of oxidative homocoupling.[11]

    • Actionable Protocol: If homocoupling is a persistent issue, switch to using the corresponding potassium trifluoroborate salt of your boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Methoxybenzoic Acid Ester

This protocol assumes the use of a methyl or ethyl ester to protect the carboxylic acid.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the methoxybenzoyl ester halide (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vial.

  • Solvent and Degassing: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M). Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gorgani, M., et al. (2024). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 31(2), 378. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3146-3155. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [r/Chempros]. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 225-256). Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Reddit. (n.d.). Carboxylic acid and Cross Coupling reactions. [r/OrganicChemistry]. [Link]

  • Journal of the American Chemical Society. (2010, July 30). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction a. [Link]

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byproduct formation in the synthesis of 2-Methoxy-6-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6-(methylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the successful and efficient synthesis of your target compound.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, each with its own set of potential challenges and byproduct formations. The two most common pathways involve either the N-methylation of a primary amine precursor or a palladium-catalyzed cross-coupling reaction. Understanding the nuances of each approach is critical for minimizing impurities and optimizing your reaction conditions.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal synthetic pathways to prepare this compound:

  • Route A: N-methylation of 2-Amino-6-methoxybenzoic Acid. This is a classical approach where the primary amine of the starting material is methylated. Common methylating agents include dimethyl sulfate or the Eschweiler-Clarke reaction conditions (formaldehyde and formic acid).

  • Route B: Buchwald-Hartwig Amination. This modern approach involves the palladium-catalyzed cross-coupling of an aryl halide, typically 2-bromo- or 2-chloro-6-methoxybenzoic acid, with methylamine.

Q2: What are the most common byproducts I should be aware of?

The byproducts largely depend on the chosen synthetic route:

  • For N-methylation:

    • Over-methylation: Formation of 2-Methoxy-6-(dimethylamino)benzoic acid or even the quaternary ammonium salt.

    • N-formylation: If using the Eschweiler-Clarke reaction, the formation of an N-formyl intermediate can occur and may be difficult to remove if the reaction does not go to completion.[1]

    • Unreacted Starting Material: Incomplete methylation leading to the presence of 2-Amino-6-methoxybenzoic acid in the final product.

  • For Buchwald-Hartwig Amination:

    • Hydrodehalogenation: The replacement of the halide on the starting material with a hydrogen atom, leading to the formation of 2-methoxybenzoic acid.[2]

    • Insoluble Salt Formation: The reaction generates inorganic salts as byproducts which can sometimes interfere with the reaction progress and work-up.[3]

Q3: How can I monitor the progress of my reaction to minimize byproducts?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring reaction progress. Regular sampling of the reaction mixture will allow you to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

Troubleshooting Guides

Route A: N-methylation of 2-Amino-6-methoxybenzoic Acid

This route is often favored for its simplicity and cost-effectiveness. However, controlling the extent of methylation can be challenging.

Symptom Potential Cause Troubleshooting Action
A spot on TLC/peak in HPLC corresponding to a higher molecular weight, likely 2-Methoxy-6-(dimethylamino)benzoic acid.Excess of methylating agent (e.g., dimethyl sulfate).Carefully control the stoichiometry of the methylating agent. Use no more than 1.05-1.1 equivalents.
Reaction temperature is too high, leading to increased reactivity.Perform the reaction at a lower temperature. For dimethyl sulfate, consider starting at 0°C and slowly warming to room temperature.
Prolonged reaction time.Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Symptom Potential Cause Troubleshooting Action
A significant amount of 2-Amino-6-methoxybenzoic acid remains in the crude product.Insufficient amount of methylating agent.Ensure the accurate addition of the methylating agent.
Inadequate base strength or amount.Use a suitable base (e.g., K2CO3, NaOH) in sufficient quantity to deprotonate the carboxylic acid and the amine.
Low reaction temperature or short reaction time.Gradually increase the reaction temperature and/or extend the reaction time while monitoring the progress.
Symptom Potential Cause Troubleshooting Action
An intermediate peak is observed in the LC-MS corresponding to the N-formyl derivative.Insufficient reduction of the iminium ion intermediate.Ensure an adequate excess of formic acid is used to act as the hydride source.[4][5]
Reaction conditions not optimized.Increase the reaction temperature to drive the reduction to completion. The release of CO2 is a driving force for this reaction.[5]
Route B: Buchwald-Hartwig Amination

This method offers high selectivity but requires careful control of the catalytic system.

Symptom Potential Cause Troubleshooting Action
A significant peak corresponding to 2-methoxybenzoic acid is observed.β-hydride elimination from the palladium intermediate.[2]Choose a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands are often effective.
Presence of water or other protic sources.Ensure all reagents and solvents are anhydrous.
Symptom Potential Cause Troubleshooting Action
Starting aryl halide is largely unreacted.Inactive catalyst.Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.
Inappropriate ligand or base.Screen different phosphine ligands and bases. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used.
Steric hindrance from the ortho-substituents.Employ a more sterically demanding and electron-rich ligand to facilitate oxidative addition.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methoxybenzoic Acid (Precursor for Route A)

This protocol is adapted from a similar synthesis of 2-amino-6-methylbenzoic acid.[6]

Step 1: Reduction of 2-Nitro-6-methoxybenzoic Acid

  • In a pressure vessel, dissolve 2-Nitro-6-methoxybenzoic acid (1 equivalent) in methanol.

  • Add 5% Pd/C catalyst (0.02 equivalents).

  • Pressurize the vessel with hydrogen gas (50 psi).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-Amino-6-methoxybenzoic acid.

Protocol 2: N-methylation using Dimethyl Sulfate

Caution: Dimethyl sulfate is toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.[7]

  • Dissolve 2-Amino-6-methoxybenzoic acid (1 equivalent) in a suitable solvent (e.g., acetone, THF).

  • Add a base such as anhydrous potassium carbonate (2.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add dimethyl sulfate (1.05 equivalents) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (e.g., methyl 2-bromo-6-methoxybenzoate, 1 equivalent), a palladium pre-catalyst (e.g., Pd2(dba)3, 0.01 equivalents), and a suitable phosphine ligand (e.g., Xantphos, 0.02 equivalents).[8]

  • Add a strong base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • Add a solution of methylamine (1.2 equivalents) in an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If the starting material was an ester, perform a subsequent hydrolysis step using aqueous NaOH followed by acidification to obtain the final carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Purification and Analysis

Purification:

  • Recrystallization: Aromatic carboxylic acids can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane.[9]

  • Acid-Base Extraction: The acidic nature of the product allows for purification by dissolving the crude material in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid.[9]

Analysis:

  • HPLC: Reversed-phase HPLC is an excellent method for assessing the purity of the final product and quantifying byproducts. A typical mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[10][11][12]

Visualizing Reaction Pathways

Synthetic Routes to this compound

Synthesis_Pathways cluster_start Starting Materials cluster_route_a Route A: N-methylation cluster_route_b Route B: Buchwald-Hartwig 2-Nitro-6-methoxybenzoic acid 2-Nitro-6-methoxybenzoic acid 2-Amino-6-methoxybenzoic acid 2-Amino-6-methoxybenzoic acid 2-Nitro-6-methoxybenzoic acid->2-Amino-6-methoxybenzoic acid  Reduction (H2, Pd/C) 2-Halo-6-methoxybenzoic acid ester 2-Halo-6-methoxybenzoic acid ester Coupling_Product Methyl 2-Methoxy-6-(methylamino)benzoate 2-Halo-6-methoxybenzoic acid ester->Coupling_Product  Pd Catalyst, Ligand, Base, Methylamine Product_A This compound 2-Amino-6-methoxybenzoic acid->Product_A  Dimethyl Sulfate or Eschweiler-Clarke Product_B This compound Coupling_Product->Product_B  Hydrolysis

Caption: Overview of the two primary synthetic routes.

Troubleshooting Logic for N-methylation Byproducts

N_Methylation_Troubleshooting Start Crude Product Analysis Byproduct_Check Byproduct Detected? Start->Byproduct_Check Overmethylation Over-methylation (Dimethylated Product) Byproduct_Check->Overmethylation Yes Incomplete_Reaction Incomplete Reaction (Starting Material) Byproduct_Check->Incomplete_Reaction Yes N_Formyl N-Formyl Byproduct (Eschweiler-Clarke) Byproduct_Check->N_Formyl Yes End Pure Product Byproduct_Check->End No Action_Overmethylation Reduce Methylating Agent Lower Temperature Shorter Reaction Time Overmethylation->Action_Overmethylation Action_Incomplete Increase Methylating Agent Stronger/More Base Increase Temperature/Time Incomplete_Reaction->Action_Incomplete Action_N_Formyl Increase Formic Acid Increase Temperature N_Formyl->Action_N_Formyl Action_Overmethylation->End Action_Incomplete->End Action_N_Formyl->End

Caption: Decision tree for troubleshooting N-methylation.

References

  • Eschweiler, W. Ber. Dtsch. Chem. Ges. 1905, 38, 880–882.
  • Significant degradation of the amine-based smoking cessation drug varenicline tartrate in an early development phase osmotic, controlled-release (CR) formulation yields predominantly two products: N-methylvarenicline (NMV) and N-formylvarenicline (NFV). NMV is produced by reaction of the amine moiety with both formaldehyde and formic acid in an Eschweiler-Clarke reaction, while NFV is formed by reaction of formic acid alone with varenicline. Available at: [Link]

  • Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Burlington, MA: Elsevier Academic Press.
  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Available at: [Link]

  • CN104151157A - Preparation method of methoxybenzoic acid - Google Patents.
  • Eschweiler–Clarke reaction: Methylation on amines. - YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • An efficient and practical N-methylation of amino acid derivatives - PubMed. Available at: [Link]

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available at: [Link]

  • Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis | Request PDF. Available at: [Link]

  • An efficient and practical N-methylation of amino acid derivatives - PubMed. Available at: [Link]

  • Separation of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • (PDF) Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. Available at: [Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid | ACS Omega. Available at: [Link]

  • Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Write reaction showing conversion of Benzonitrile into benzoic acid... - Filo. Available at: [Link]

  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link]

  • Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14 | Request PDF. Available at: [Link]

  • Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds - PMC - NIH. Available at: [Link]

  • US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. Available at: [Link]

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  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. Available at: [Link]

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  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. | Homework.Study.com. Available at: [Link]

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Technical Support Center: Optimization of Reaction Temperature for the Methylation of Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the methylation of aminobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial chemical transformation. We will explore the nuanced role of reaction temperature, providing troubleshooting advice and detailed protocols to help you achieve high yield and selectivity in your experiments.

Section 1: Foundational Concepts in Aminobenzoic Acid Methylation

This section addresses the fundamental principles that govern the methylation of this bifunctional molecule. Understanding these concepts is key to troubleshooting and optimizing your reaction conditions.

Q1: What are the potential products when methylating aminobenzoic acid, and how does this complicate the reaction?

A: Aminobenzoic acid possesses two nucleophilic sites: the amino group (-NH₂) and the carboxylic acid group (-COOH). This duality means that methylation can occur at either site, or both, leading to a mixture of products:

  • O-Methylation (Esterification): The methyl group attaches to the oxygen of the carboxylic acid, forming a methyl ester (e.g., Methyl 4-aminobenzoate). This is a common and often desired transformation.[1][2]

  • N-Methylation: The methyl group attaches to the nitrogen of the amino group, forming a secondary amine (e.g., 4-(methylamino)benzoic acid).

  • N,N-Dimethylation: Two methyl groups attach to the nitrogen, forming a tertiary amine.

  • N,O-Dimethylation: Methylation occurs at both the nitrogen and the oxygen, resulting in a diesterified and N-methylated product.

The primary challenge is to control the reaction conditions, especially temperature, to selectively target only one of these sites and minimize the formation of undesired products.

Q2: How does reaction temperature fundamentally influence the outcome of a methylation reaction?

A: Temperature is one of the most critical parameters in chemical synthesis, influencing both the rate and the selectivity of a reaction.

  • Reaction Kinetics: According to the Arrhenius equation, increasing the temperature generally increases the rate of reaction by providing more molecules with the necessary activation energy. If your reaction is sluggish, a modest increase in temperature is often the first step.

  • Thermodynamic vs. Kinetic Control: Some reactions can yield different products depending on the temperature. A lower temperature might favor the kinetically controlled product (the one that forms fastest), while a higher temperature can provide enough energy to overcome a larger activation barrier to form the more stable thermodynamically controlled product.

  • Side Reactions and Degradation: Excessively high temperatures can be detrimental. They can promote unwanted side reactions, such as polymerization or decomposition of the starting material, reagents, or even the desired product.[3] An optimized temperature finds the "sweet spot" that maximizes the rate of the desired reaction while minimizing these degradation pathways.

Q3: Between the amine and the carboxylic acid, which group is more likely to be methylated?

A: The answer depends on the reaction conditions, particularly the pH.

  • Under Basic or Neutral Conditions: The amino group (-NH₂) is generally more nucleophilic than the carboxylate anion (-COO⁻). Therefore, in the presence of a methylating agent like methyl iodide or dimethyl sulfate with a base, N-methylation is often favored.

  • Under Acidic Conditions: The amino group becomes protonated to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic. The carboxylic acid, however, can be activated by the acid catalyst, making it susceptible to nucleophilic attack by an alcohol (like methanol) to form an ester. This is the basis of Fischer esterification, a classic method for O-methylation.[1]

Understanding this pH-dependent reactivity is crucial for designing a selective methylation strategy, where temperature then becomes the tool to optimize the rate and yield.

Section 2: Troubleshooting Guide for Temperature Optimization

This section provides practical, problem-oriented advice for common issues encountered during the methylation of aminobenzoic acid.

Issue: Low Yield or No Reaction
Q: My reaction shows very low conversion after several hours at room temperature. Is the temperature too low?

A: Yes, a lack of conversion is a classic sign that the reaction temperature is insufficient to overcome the activation energy barrier. While some highly reactive methylating agents can work at room temperature, many systems require thermal energy to proceed at a practical rate.

Troubleshooting Steps:

  • Confirm Reagent Viability: First, ensure your reagents and solvents are pure and anhydrous, as contaminants can inhibit the reaction.

  • Systematic Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 10-15 °C). A common starting point for heating is 50-60 °C.[4]

  • Monitor Progress: After each temperature increase, allow the reaction to proceed for a set amount of time (e.g., 2-4 hours) and monitor the progress by a suitable analytical method like Thin Layer Chromatography (TLC) or HPLC.

  • Consider the Solvent: Ensure your reaction temperature does not exceed the boiling point of your solvent. If a higher temperature is needed, you may need to switch to a higher-boiling solvent or run the reaction in a sealed vessel under pressure.

Issue: Poor Selectivity (Mixture of N- and O-Methylated Products)
Q: My analysis shows a mixture of N-methyl, O-methyl, and di-methylated products. How can I leverage temperature to improve selectivity?

A: This is a common and complex challenge. Temperature can be used to exploit the often subtle differences in the activation energies of the competing N- and O-methylation pathways.

Troubleshooting Strategies:

  • Lower the Temperature: High temperatures can sometimes provide enough energy to activate multiple reaction pathways indiscriminately. By lowering the temperature (e.g., from 60 °C to 40 °C, or even 0 °C), you may find a range where only the desired, lower-energy pathway is accessible, thereby increasing selectivity.[5]

  • Re-evaluate pH and Catalyst: As discussed in Q3, selectivity is strongly dictated by pH. Ensure your conditions strongly favor one pathway. For selective O-methylation, use a strong acid catalyst (like H₂SO₄) with methanol. For N-methylation, use a base (like K₂CO₃) to deprotonate the carboxylic acid and enhance the amine's nucleophilicity.[2] Temperature optimization should be performed after these fundamental conditions are set.

  • Kinetic Study: Perform a time-course experiment at a fixed, moderate temperature. It's possible that one product forms quickly (kinetic product) and then slowly converts to another (thermodynamic product). Your desired compound might be an intermediate that can be isolated if the reaction is stopped at the right time.

Issue: Significant Byproduct Formation or Sample Degradation
Q: My reaction mixture turns dark brown or black upon heating, and my TLC plate shows a streak of decomposition products. Is the temperature too high?

A: Absolutely. A dark color change, especially when accompanied by streaking on a TLC plate, is a strong indicator of thermal decomposition. The optimal temperature is a balance; you need enough heat for the reaction to proceed efficiently but not so much that it degrades the components.

Corrective Actions:

  • Reduce Temperature Immediately: Lower the reaction temperature by at least 20-30 °C. It is better to have a slow, clean reaction than a fast, messy one.

  • Identify the Weakest Link: Determine which component is degrading. Is it the aminobenzoic acid starting material, the methylating agent, or the product itself? You can test the thermal stability of each component individually in the reaction solvent.

  • Optimize Reaction Time: A higher temperature might be acceptable if the reaction time is significantly shortened. Run the reaction at a slightly elevated temperature but monitor it closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

Section 3: Experimental Design and Protocols

A systematic approach is the most effective way to determine the optimal reaction temperature.

Protocol: Temperature Scouting for Methylation Optimization

This protocol outlines a parallel synthesis approach to efficiently screen multiple temperatures.

  • Preparation: In an array of identical reaction vials, add your aminobenzoic acid substrate, solvent, and any catalysts or reagents except for the methylating agent. Ensure each vial has a stir bar.

  • Temperature Equilibration: Place the vials in separate wells of a heating block or in parallel oil baths pre-set to a range of temperatures (e.g., 30°C, 45°C, 60°C, 75°C, 90°C). Allow the solutions to equilibrate to the set temperature for 10-15 minutes.

  • Initiation: Add the methylating agent to each vial simultaneously (if possible) or in rapid succession. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr), take a small aliquot from each reaction vial. Quench the aliquot (e.g., with a drop of water or dilute acid/base) and spot it on a TLC plate to visualize the progress.

  • Analysis: Once the reactions are deemed complete or have reached a clear endpoint, quench the entire reaction mixture. Analyze the crude product distribution and yield for each temperature using a quantitative method like HPLC or ¹H-NMR with an internal standard.

  • Determination: Identify the temperature that provides the best balance of reaction rate, yield, and selectivity for your desired product.

Data Presentation: Hypothetical Temperature Scouting Results

The results from the protocol above can be summarized in a table for clear comparison.

Reaction Temp (°C)Time (hr)Starting Material (%)O-Methyl Product (%)N-Methyl Product (%)Byproducts (%)
3088512<12
458405523
60 4 <2 94 2 2
752<28585
902<1701217 (degradation)

In this hypothetical example for selective O-methylation, 60°C provides the highest yield of the desired product in a reasonable timeframe with minimal byproduct formation.

Visualization: Workflow for Temperature Optimization

This diagram illustrates the logical process for finding the optimal reaction temperature.

TemperatureOptimization Start Start: Define Reaction (Substrate, Reagents, Solvent) Setup Run Initial Reaction at Baseline Temp (e.g., 40°C) Start->Setup Analyze Analyze Results (TLC, HPLC, NMR) Setup->Analyze Decision Outcome Acceptable? (Yield >90%, Purity >95%) Analyze->Decision LowYield Problem: Low Yield Decision->LowYield No (Low Conversion) LowPurity Problem: Low Purity/ Byproducts Decision->LowPurity No (Poor Selectivity) End Optimal Temperature Found Decision->End  Yes IncreaseTemp Action: Increase Temp (e.g., by 15°C) LowYield->IncreaseTemp DecreaseTemp Action: Decrease Temp (e.g., by 15°C) LowPurity->DecreaseTemp IncreaseTemp->Setup Rerun DecreaseTemp->Setup Rerun

Caption: A logical workflow for systematically optimizing reaction temperature.

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  • Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. PubMed. Available at: [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PubMed. Available at: [Link]

  • Progress of Methylation of C 6-8 ~Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics and Perspectives. MDPI. Available at: [Link]

Sources

purification challenges of substituted benzoic acids from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common and complex challenges encountered during the purification of substituted benzoic acids from reaction mixtures. Our guidance is grounded in established chemical principles and extensive laboratory experience to ensure you can achieve the highest purity for your compounds.

Troubleshooting Guides

This section is designed to provide direct, actionable solutions to specific problems you may encounter during your purification workflows.

Recrystallization Issues

Question: My substituted benzoic acid will not crystallize from solution, even after cooling. What steps can I take to induce crystallization?

Answer:

Failure to crystallize is a common frustration, often stemming from either the solution being too dilute (undersaturated) or the presence of impurities that inhibit crystal lattice formation. Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[1] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution.[1] This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization. If no seed crystal is available, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate off the tip to leave a small amount of solid, and then re-introducing the rod into the solution.[1]

  • Increase Supersaturation:

    • Evaporation: Gently heat the solution to boil off a small amount of the solvent. This increases the concentration of your benzoic acid derivative. Be cautious not to evaporate too much solvent, as this can cause the compound to "oil out" or precipitate impurities. After evaporation, allow the solution to cool slowly again.

    • Antisolvent Addition: If you are using a solvent system where your compound is highly soluble, you can add a miscible "antisolvent" in which your compound is poorly soluble. Add the antisolvent dropwise to the cooled solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the precipitate. Slow cooling should now yield crystals. This technique is also known as mixed-solvent recrystallization.[2][3]

  • Extended Cooling: Sometimes, crystallization is simply a slow process. Allow the flask to stand undisturbed in an ice bath for a longer period.[1] Covering the flask can help to slow the cooling rate, which often leads to larger and purer crystals.[1]

Question: My recrystallized product is colored, but the pure compound should be white. How can I remove colored impurities?

Answer:

Colored impurities are typically large, conjugated organic molecules that can be effectively removed by adsorption onto activated carbon (charcoal).

Protocol for Decolorization:

  • After dissolving your crude substituted benzoic acid in the minimum amount of hot recrystallization solvent, remove the flask from the heat source and allow it to cool slightly.

  • Add a small amount of activated carbon to the hot solution.[4][5][6] A general guideline is about 1-2% of the weight of your crude product. Avoid adding charcoal to a boiling solution, as this can cause violent bumping.

  • Gently swirl the flask and reheat to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[6]

  • Perform a hot gravity filtration to remove the charcoal.[4][5] This step is crucial and must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel and fluted filter paper to speed up the filtration.

  • The resulting filtrate should be colorless. Allow it to cool slowly to form pure, colorless crystals. If color persists, a second treatment with activated carbon may be necessary, but be aware that each treatment can lead to some loss of the desired product.[5]

Acid-Base Extraction Challenges

Question: I've performed an acid-base extraction, but my yield is very low after re-acidifying the aqueous layer. What could have gone wrong?

Answer:

Low recovery in an acid-base extraction of a substituted benzoic acid can be attributed to several factors. Here's a troubleshooting workflow:

  • Incomplete Deprotonation: Ensure you have added a sufficient amount of base to the organic layer to fully deprotonate the benzoic acid and convert it to its water-soluble carboxylate salt.[7][8] The choice of base is important; a weak base like sodium bicarbonate is often sufficient and is preferable to a strong base like sodium hydroxide, which could react with other functional groups on your molecule.

  • Insufficient Mixing: When extracting the organic layer with the aqueous base, ensure thorough mixing of the two phases in the separatory funnel to maximize the surface area for the acid-base reaction to occur.

  • Incomplete Re-acidification: To precipitate your benzoic acid from the aqueous layer, you must lower the pH sufficiently to protonate the carboxylate salt.[9] Add a strong acid, such as 3M HCl, dropwise while stirring until the solution is acidic, which you can confirm with pH paper (target pH of 1-3).[9]

  • Solubility in Water: While benzoic acid itself has low solubility in cold water, some substituted benzoic acids, particularly those with polar substituents, may have a higher solubility, leading to losses in the aqueous phase.[1] Ensure the aqueous layer is thoroughly chilled in an ice bath before filtration to minimize the solubility of your product.[9]

  • Premature Filtration: Allow the precipitated product to fully form in the chilled aqueous solution for at least 10-15 minutes before collecting it by vacuum filtration.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing my substituted benzoic acid?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6][10] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[10]

Solvent Selection Protocol:

  • Place a small amount of your crude product (e.g., 50-100 mg) into a test tube.

  • Add a small amount of the solvent to be tested (e.g., 0.5 mL) and observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube gently. A good solvent will dissolve the compound completely upon heating.[4]

  • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.[4]

  • If a single solvent is not effective, a mixed-solvent system may be required.[2]

Solvent Boiling Point (°C) Polarity Commonly Used For
Water100HighBenzoic acid and derivatives with polar substituents.
Ethanol78HighA good general-purpose solvent for moderately polar compounds.
Methanol65HighSimilar to ethanol, but more volatile.
Ethyl Acetate77MediumGood for a wide range of polarities.
Hexanes69LowFor non-polar benzoic acid derivatives.
Toluene111LowFor non-polar compounds, higher boiling point can be useful.

This table provides general guidance; experimental testing is always necessary.

Q2: How does the substituent on the benzoic acid affect its purification?

Substituents on the aromatic ring significantly influence the acidity (pKa) and polarity of the benzoic acid derivative, which in turn affects its solubility and the choice of purification method.[11][12]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) increase the acidity of the benzoic acid (lower pKa).[12][13] This makes them more readily deprotonated, which is beneficial for acid-base extractions.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the acidity (higher pKa).[13] While still acidic enough for extraction with a sufficiently strong base, their behavior may differ from highly acidic derivatives.

  • Polar substituents (e.g., -OH, -NH₂) will increase the polarity of the molecule, making it more soluble in polar solvents like water or ethanol. This must be considered when selecting a recrystallization solvent.

The position of the substituent also matters. Ortho-substituted benzoic acids are often more acidic than their meta and para isomers due to the "ortho effect," which involves steric hindrance that can stabilize the carboxylate anion.[14]

Q3: What are the most common impurities I should expect?

The nature of impurities is highly dependent on the synthetic route used to prepare the substituted benzoic acid. For instance, in the common synthesis involving the oxidation of a substituted toluene:

  • Unreacted Starting Material: The corresponding substituted toluene.

  • Incomplete Oxidation Products: The corresponding substituted benzaldehyde or benzyl alcohol.[15]

  • Byproducts: Benzyl esters and other related compounds can form.[16]

  • Catalyst Residues: If a metal catalyst was used in the synthesis, traces may remain.[17]

Q4: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting trace impurities.[18][19]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying any residual solvents or structurally similar impurities.[18]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample. A single spot on a TLC plate is indicative of a pure compound.

Visualized Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Substituted Benzoic Acid is_solid Is the crude product a solid? start->is_solid acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction Yes chromatography Consider Column Chromatography is_solid->chromatography No (Oily) recrystallization Perform Recrystallization acid_base_extraction->recrystallization Solid Precipitate Obtained purity_check Assess Purity (TLC, MP, HPLC, NMR) chromatography->purity_check recrystallization->purity_check pure Pure Product purity_check->pure Yes repeat_purification Repeat Purification or Choose Alternative Method purity_check->repeat_purification No repeat_purification->start

Sources

stability of 2-Methoxy-6-(methylamino)benzoic acid at different pH and temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-Methoxy-6-(methylamino)benzoic acid. Understanding the stability of this molecule is critical for developing robust formulations, establishing appropriate storage conditions, and ensuring the quality and efficacy of potential drug products. This document is designed to be a practical resource for your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Stability Concerns

This section addresses the most common initial questions regarding the stability of this compound, providing a foundational understanding based on its chemical structure.

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its functional groups (carboxylic acid, methoxy, and N-methylamino on an aromatic ring), the primary anticipated degradation pathways include:

  • Hydrolysis: While the methoxy (ether) and N-methylamino groups are generally stable, extreme pH and high temperatures could potentially lead to their cleavage, though this is less likely than other pathways.

  • Oxidation: The N-methylamino group and the electron-rich aromatic ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated species.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the benzoic acid moiety is a plausible degradation pathway.[1][2]

  • Photodegradation: Aromatic amines and the benzene ring can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex reaction pathways.

Q2: How stable is the methoxy group to hydrolysis?

A2: Aromatic ether linkages, such as the methoxy group in this molecule, are generally stable to hydrolysis under typical acidic and basic conditions used in forced degradation studies. Cleavage of such ethers usually requires harsh conditions (e.g., strong acids like HBr or HI at high temperatures) that are outside the scope of standard pharmaceutical stability testing.

Q3: Is the N-methylamino group likely to degrade?

A3: Secondary aromatic amines can undergo oxidation to form various products, including N-oxides or hydroxylamines.[3] While generally stable to hydrolysis, extreme conditions could potentially affect this group. Under photolytic stress, aromatic amines can also be reactive.[4]

Q4: What is the expected stability of this compound under normal storage conditions?

A4: In a solid state, protected from light and moisture, and stored at controlled room temperature, this compound is expected to be relatively stable. However, in solution, its stability will be highly dependent on the pH, solvent system, and exposure to light and oxygen.

Section 2: Troubleshooting Guide for Stability Studies

This section provides practical advice for addressing specific issues that may arise during your stability-indicating experiments.

Issue 1: I am observing unexpected or rapid degradation of my compound in solution.

  • Possible Cause 1: pH Effects. The pH of your solution can significantly influence the rate of degradation. The protonation state of the carboxylic acid and the methylamino group will change with pH, which can affect the molecule's reactivity.[5]

    • Troubleshooting Step: Carefully measure and buffer the pH of your solutions. Conduct a pH-rate profile study (e.g., at pH 2, 4, 7, 9, and 12) to identify the pH of maximum stability.

  • Possible Cause 2: Presence of Metal Ions. Trace metal ion contamination in your reagents or from your container can catalyze oxidative degradation.

    • Troubleshooting Step: Use high-purity reagents and consider using metal-chelating agents like EDTA in your formulation on an experimental basis to assess if degradation is mitigated.

  • Possible Cause 3: Dissolved Oxygen. For oxidative degradation pathways, the presence of dissolved oxygen in your solvent can be a critical factor.

    • Troubleshooting Step: To investigate the role of oxidation, prepare your solutions with de-gassed solvents and consider purging the headspace of your vials with an inert gas like nitrogen or argon.

Issue 2: My HPLC chromatogram shows new peaks, but the mass balance is poor.

  • Possible Cause 1: Non-UV Active Degradants. Some degradation products may lack a significant chromophore and will not be detected by a UV detector. Decarboxylation, for instance, could lead to a product with different UV absorption characteristics.

    • Troubleshooting Step: Employ a universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to detect non-UV active compounds. Mass spectrometry (LC-MS) is also invaluable for identifying all components.

  • Possible Cause 2: Volatile Degradants. Degradation may produce volatile compounds that are lost from the sample.

    • Troubleshooting Step: Use a headspace Gas Chromatography (GC) analysis to screen for volatile degradation products.

  • Possible Cause 3: Adsorption to Container. The compound or its degradants may be adsorbing to the surface of your storage container (e.g., glass or plastic).

    • Troubleshooting Step: Analyze a rinse of the container with a strong solvent to check for adsorbed material. Consider using silanized glass vials to minimize adsorption.

Issue 3: I am having trouble with peak shape (tailing or broadening) for the parent compound in my HPLC analysis.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. The basic N-methylamino group can interact with residual acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[2]

    • Troubleshooting Step 1: Adjust the mobile phase pH. A lower pH (e.g., 2.5-3.5) will protonate the silanols and the amine, which can reduce tailing.

    • Troubleshooting Step 2: Use a highly deactivated (end-capped) column or a column with a different stationary phase (e.g., a polar-embedded phase) that is more suitable for basic compounds.

    • Troubleshooting Step 3: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Troubleshooting Step: Dilute your sample and inject a smaller amount to see if the peak shape improves.

  • Possible Cause 3: Column Bed Deformation. A void at the head of the column can cause peak splitting or broadening.

    • Troubleshooting Step: If you suspect a void, you can try reversing and flushing the column (if the manufacturer's instructions permit). However, column replacement is often the best solution.[2]

Section 3: Experimental Protocols

This section provides a detailed, adaptable protocol for conducting a forced degradation study on this compound, in line with ICH guidelines.[6]

Protocol: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound (high purity)

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-quality volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or PDA detector (LC-MS is highly recommended)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, prepare a sample in a clean vial. Include a control sample (stock solution stored at 5°C, protected from light) for comparison. The target degradation is typically 5-20%.[7]

    • Acid Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

      • Heat at 60°C for 24 hours.

      • Cool to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

      • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Base Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

      • Keep at room temperature for 8 hours.

      • Neutralize with an appropriate amount of 0.1 M HCl.

      • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Oxidative Degradation:

      • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

      • Keep at room temperature, protected from light, for 24 hours.

      • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Thermal Degradation (Solid State):

      • Place a small amount of solid this compound in an oven at 80°C for 48 hours.

      • After exposure, dissolve the solid in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

    • Photolytic Degradation (Solution):

      • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.

      • After exposure, dilute the sample to 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Analyze all samples (stressed and control) by a suitable stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium acetate or phosphate buffer at pH 3-4) and acetonitrile or methanol as the organic modifier.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Perform peak purity analysis for the parent peak in all stressed samples to ensure no co-eluting degradants.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionDurationTemperaturePotential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°CMinimal degradation expected; potential for minor changes.
Base Hydrolysis 0.1 M NaOH8 hoursRoom TempMinimal degradation expected; potential for minor changes.
Oxidation 3% H₂O₂24 hoursRoom TempN-oxide, hydroxylated aromatic ring, other oxidative products.
Thermal (Solid) Dry Heat48 hours80°CDecarboxylation product.
Photolytic >1.2 million lux hours, >200 Wh/m²VariableControlledComplex mixture of products from ring opening or reactions at the amine.

Section 4: Visualizations

Diagrams of Workflows and Logic

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Apply Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Apply Stress Thermal Thermal (Solid, 80°C) Stock->Thermal Apply Stress Photo Photolytic (ICH Q1B) Stock->Photo Apply Stress HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze LCMS LC-MS for Identification HPLC->LCMS Purity Peak Purity Assessment HPLC->Purity Identify Identify Degradants LCMS->Identify Purity->Identify Pathway Propose Degradation Pathways Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic node_action node_action Start Unexpected Degradation? Check_pH Is pH controlled? Start->Check_pH Check_Metals Metal Contamination? Check_pH->Check_Metals Yes Buffer_pH Buffer the solution Check_pH->Buffer_pH No Check_Oxygen Oxygen Present? Check_Metals->Check_Oxygen No Use_Chelator Add EDTA (experimental) Check_Metals->Use_Chelator Possible Inert_Atmosphere Use de-gassed solvent and inert gas Check_Oxygen->Inert_Atmosphere Yes

Caption: Troubleshooting logic for unexpected degradation.

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preventing over-methylation in aminobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminobenzoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-methylation reactions, a critical step in synthesizing valuable pharmaceutical intermediates. Over-methylation is a frequent challenge that can lead to reduced yields, complex purification processes, and undesirable side products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to over-methylation, ensuring the selective synthesis of your target mono-N-methylated aminobenzoic acid derivatives.

Section 1: Understanding the Over-Methylation Problem

This section addresses the fundamental chemical principles that drive over-methylation, providing the causal understanding needed to troubleshoot effectively.

Q1: What is over-methylation and why is it a common problem in aminobenzoic acid synthesis?

A: Over-methylation is an undesired side reaction where the target primary amine on the aminobenzoic acid molecule is methylated more than once, leading to the formation of a secondary amine (the desired product), a tertiary amine, and potentially a quaternary ammonium salt. This issue is prevalent because the initial product of the reaction, the mono-N-methylated secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine. This increased reactivity makes it a better substrate for the methylating agent, leading to a competitive reaction that forms the di-methylated tertiary amine.

Q2: What are the primary products of an over-methylation reaction?

A: Starting with a primary aromatic amine like aminobenzoic acid, a typical methylation reaction aims for the mono-methylated secondary amine. However, over-methylation will produce a mixture containing:

  • Starting Material: Unreacted primary amine (e.g., 4-aminobenzoic acid).

  • Desired Product: Mono-methylated secondary amine (e.g., 4-(methylamino)benzoic acid).

  • Over-methylated Product 1: Di-methylated tertiary amine (e.g., 4-(dimethylamino)benzoic acid).

  • Over-methylated Product 2: Quaternary ammonium salt (e.g., 4-carboxy-N,N,N-trimethylbenzenaminium iodide), especially with potent methylating agents like methyl iodide.

The following diagram illustrates this competing reaction pathway.

G cluster_0 Reaction Pathway cluster_1 Products A Primary Amine (Aminobenzoic Acid) B Secondary Amine (Mono-methylated - Desired) A->B C Tertiary Amine (Di-methylated) B->C P1 Desired Product D Quaternary Salt (Tri-methylated) C->D P2 Side Product P3 Side Product

Caption: Reaction pathway illustrating over-methylation.

Section 2: Troubleshooting Guide for Over-Methylation

This guide provides direct answers and actionable steps for common issues encountered during N-methylation of aminobenzoic acid.

Q1: My reaction resulted in a low yield of the mono-methylated product and a significant amount of di-methylated product. How can I improve selectivity?

A: Achieving mono-selectivity is a classic challenge due to the higher reactivity of the secondary amine product.[1] To favor the formation of the mono-methylated compound, a systematic optimization of reaction parameters is necessary. The goal is to find conditions where the primary amine reacts significantly faster than the secondary amine product.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the molar ratio of the methylating agent. Start with a 1:1 or even slightly less than 1 (e.g., 0.95) molar equivalent of the methylating agent to the aminobenzoic acid. This starves the reaction of the methylating agent, reducing the likelihood of the second methylation.

  • Temperature Reduction: Lowering the reaction temperature can significantly improve selectivity.[2] Rate constants are temperature-dependent, and reducing the temperature may disproportionately slow the second methylation reaction compared to the first. Reactions that are run at elevated temperatures often show decreased selectivity.[1]

  • Slow Addition: Instead of adding the methylating agent all at once, use a syringe pump for slow, controlled addition over several hours. This keeps the instantaneous concentration of the methylating agent low, favoring its reaction with the more abundant primary amine.

  • Choice of Methylating Agent: Switch to a less reactive methylating agent. For example, dimethyl carbonate is a greener and often more selective mono-methylating agent than highly reactive reagents like methyl iodide or dimethyl sulfate, although it may require higher temperatures.[1]

  • Solvent Effects: The solvent can influence the relative nucleophilicity of the primary and secondary amines. Experiment with a range of solvents (e.g., polar aprotic like DMF or acetonitrile vs. nonpolar like toluene) to identify one that maximizes selectivity.

ParameterRecommendation for Mono-SelectivityRationale
Methylating Agent Stoichiometry ≤ 1.0 equivalentLimits the availability of the reagent for the second methylation step.
Reaction Temperature Decrease in increments of 10-20°CMay have a greater negative kinetic effect on the faster second methylation.[2]
Rate of Addition Slow addition via syringe pumpMaintains a low concentration of the methylating agent, favoring reaction with the more concentrated primary amine.
Methylating Agent Reactivity Use a less reactive agent (e.g., Dimethyl Carbonate)Less reactive agents are inherently more selective, allowing for greater differentiation between the primary and secondary amine.[1]
Solvent Screen polar aprotic and nonpolar solventsSolvent can modulate nucleophilicity and reaction rates differently for the two amine species.

Caption: Table 1: Influence of Reaction Parameters on Methylation Selectivity.

Q2: I've identified a quaternary ammonium salt in my product mixture. What causes this and how do I prevent it?

A: The formation of a tri-methylated quaternary ammonium salt indicates extreme over-methylation. This typically occurs under harsh reaction conditions.

Causes & Prevention:

  • Cause: Gross excess of a highly reactive methylating agent (e.g., >2 equivalents of methyl iodide).

    • Prevention: Use a maximum of 1.0 equivalent of the methylating agent. Re-verify all calculations and measurements.

  • Cause: High reaction temperatures and/or prolonged reaction times.

    • Prevention: Lower the reaction temperature and monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level.

G Start Reaction Outcome: Low Mono-Selectivity/ Over-methylation CheckStoichiometry Is [Methylating Agent] ≤ 1.0 eq? Start->CheckStoichiometry CheckTemp Is Reaction Temp Optimized (Low)? CheckStoichiometry->CheckTemp Yes AdjustStoichiometry Action: Reduce Agent to 0.95-1.0 eq. CheckStoichiometry->AdjustStoichiometry No CheckReagent Is Methylating Agent Highly Reactive? CheckTemp->CheckReagent Yes LowerTemp Action: Lower Temp & Monitor Closely CheckTemp->LowerTemp No CheckAddition Was Agent Added All At Once? CheckReagent->CheckAddition No ChangeReagent Action: Switch to Less Reactive Agent (e.g., DMC) CheckReagent->ChangeReagent Yes SlowAddition Action: Use Syringe Pump for Slow Addition CheckAddition->SlowAddition Yes ProtectingGroup Advanced Strategy: Use an Amine Protecting Group CheckAddition->ProtectingGroup No End Re-run Experiment AdjustStoichiometry->End LowerTemp->End ChangeReagent->End SlowAddition->End ProtectingGroup->End

Caption: Troubleshooting workflow for over-methylation.

Section 3: Prophylactic Strategies to Ensure Mono-Methylation

The most robust method to prevent over-methylation is to chemically differentiate the primary and secondary amines. This is best achieved using a protecting group strategy.

Q1: What is the most reliable way to guarantee selective mono-N-methylation?

A: The most effective and widely used strategy is a three-step sequence:

  • Protection: Protect the carboxylic acid group of aminobenzoic acid (e.g., as a methyl or benzyl ester).[3]

  • Alkylation: Perform the N-methylation reaction. With the carboxyl group protected, side reactions are minimized.

  • Deprotection: Remove the protecting group to yield the final N-methylated aminobenzoic acid.

A more advanced, but highly effective method involves first protecting the amine, then methylating the resulting amide or carbamate, followed by deprotection. For example, forming a sulfonamide allows for mono-alkylation.

Q2: Which protecting groups are suitable for the amine function to control methylation?

A: To control methylation at the nitrogen atom, you can temporarily convert the primary amine into a less reactive group that only allows for a single methylation or can be removed after another functional group is manipulated. Common amine protecting groups include carbamates like Boc and Fmoc.[4][5]

Protecting GroupFull NameProtection ConditionsDeprotection ConditionsKey Feature
Boc tert-ButoxycarbonylBoc-anhydride, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl in dioxane)Stable to base and nucleophiles, removed with acid.[6]
Fmoc 9-FluorenylmethoxycarbonylFmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine in DMF)Stable to acid, removed with base.[7][8]
Cbz (Z) CarboxybenzylBenzyl chloroformate, baseCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acid and base, removed by reduction.[6]

Caption: Table 2: Comparison of Common Amine Protecting Groups.

Q3: How does a protecting group strategy work in practice?

A: A protecting group strategy creates a synthetic route that explicitly prevents over-methylation. For example, to synthesize N-methyl-4-aminobenzoic acid, one could protect 4-aminobenzoic acid with a Boc group. The resulting N-Boc-aminobenzoic acid is an amide, and its nitrogen is significantly less nucleophilic. The carboxylic acid can then be methylated. This approach requires careful selection of orthogonal protecting groups—groups that can be removed under different conditions without affecting each other.[6]

G Start Start: Aminobenzoic Acid Protect Step 1: Protect Amine (e.g., with Boc-Anhydride) Start->Protect ProtectedAmine Intermediate: N-Boc-Aminobenzoic Acid Protect->ProtectedAmine Methylate Step 2: Methylate Amide-N (e.g., NaH, then CH3I) ProtectedAmine->Methylate ProtectedProduct Intermediate: N-Boc-N-Methyl- Aminobenzoic Acid Methylate->ProtectedProduct Deprotect Step 3: Deprotect Amine (e.g., with TFA) ProtectedProduct->Deprotect FinalProduct Final Product: Mono-N-Methylated Aminobenzoic Acid Deprotect->FinalProduct

Caption: Workflow for a protection-methylation-deprotection strategy.

Section 4: Analytical Protocols for Product Analysis

Accurate analysis of the product mixture is crucial for diagnosing over-methylation and for guiding reaction optimization.

Q1: What methods can I use to determine the ratio of starting material, mono-methylated, and di-methylated products in my crude sample?

A: A combination of chromatographic and spectroscopic methods is ideal for quantifying the components of your reaction mixture.

Protocol 1: High-Performance Liquid Chromatography (HPLC) HPLC is an excellent quantitative technique for this analysis.[9][10][11]

  • Sample Preparation: Dilute a small, accurately weighed amount of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Column Selection: A reverse-phase C18 column is typically effective.

  • Mobile Phase: Start with a gradient method, for example, from 95:5 Water:Acetonitrile (both with 0.1% formic acid or TFA) to 5:95 Water:Acetonitrile over 10-15 minutes. This will help separate compounds of different polarities. The starting material will be most polar, followed by the mono-methylated, and then the di-methylated product.

  • Detection: Use a UV detector set to a wavelength where all components absorb (e.g., ~254 nm).

  • Quantification: If pure standards are available, create a calibration curve for each component to accurately determine their concentrations. Otherwise, use peak area percentages as an estimate of the relative composition.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) For volatile derivatives (e.g., methyl esters of the aminobenzoic acids), GC-MS is a powerful tool.[12]

  • Derivatization: Convert the carboxylic acids to their methyl esters using a reagent like trimethylsilyldiazomethane (TMS-diazomethane) or by heating in methanol with a catalytic amount of acid. This increases volatility.

  • GC Method: Use a standard nonpolar column (e.g., DB-5ms). Set a temperature program starting around 100°C and ramping to 280-300°C.[12]

  • Analysis: The components will separate based on boiling point. The mass spectrometer will provide the molecular weight of each component, confirming the identity of the starting material (M), mono-methylated (M+14), and di-methylated (M+28) products.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR provides distinct signatures for each species.

  • Sample Preparation: Dissolve the crude product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Signature Signals:

    • Primary Amine (-NH₂): A broad singlet that integrates to 2H. Its chemical shift is variable.

    • Secondary Amine (-NHCH₃): A signal for the N-H proton (often a broad singlet or a quartet if coupled to the methyl group) and a distinct singlet or doublet for the N-CH₃ protons (integrating to 3H) around 2.7-3.0 ppm.

    • Tertiary Amine (-N(CH₃)₂): A sharp singlet for the two equivalent N-CH₃ groups (integrating to 6H) typically shifted slightly downfield from the mono-methyl signal.

  • Quantification: By integrating the unique methyl signals and comparing them to a non-reactive internal standard or a signal from the aromatic backbone, you can determine the molar ratio of the different products.

References
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Validation & Comparative

A Comparative Guide to Catalysts for Aminobenzoic Acid Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Aminobenzoic Acids

Aminobenzoic acids are a cornerstone of the chemical industry, serving as indispensable building blocks in the synthesis of a vast array of pharmaceuticals, dyes, agrochemicals, and high-performance polymers. The strategic placement of the amino and carboxylic acid functionalities on the aromatic ring bestows upon these molecules a versatile reactivity profile, making them prized intermediates in organic synthesis. The three primary isomers—ortho-, meta-, and para-aminobenzoic acid (OABA, MABA, and PABA, respectively)—each possess unique properties and applications, driving the continuous pursuit of efficient, selective, and sustainable synthetic methodologies. This guide provides a comparative analysis of the leading catalytic systems for aminobenzoic acid synthesis, offering field-proven insights and experimental data to inform your catalyst selection and process development.

Key Synthetic Routes: A Strategic Overview

The synthesis of aminobenzoic acids is predominantly achieved through four major pathways, each with its own set of catalytic challenges and opportunities:

  • Reduction of Nitrobenzoic Acids: The most prevalent and well-established method, involving the reduction of a nitro group to an amine.

  • Amination of Halobenzoic Acids: A powerful approach that forms the C-N bond directly, often leveraging advances in cross-coupling chemistry.

  • Biocatalysis: An emerging and sustainable route that utilizes engineered microorganisms to produce aminobenzoic acids from renewable feedstocks.

  • Other Industrial Methods: Including the Hofmann degradation of terephthalamic acid derivatives, a notable route for the large-scale production of p-aminobenzoic acid.

This guide will delve into the catalytic systems employed in each of these routes, providing a critical comparison of their performance, mechanisms, and practical considerations.

Catalytic Reduction of Nitrobenzoic Acids: The Workhorse of Aminobenzoic Acid Synthesis

The reduction of the nitro group is a thermodynamically favorable process, and a wide variety of catalysts have been developed to facilitate this transformation with high efficiency and selectivity. The choice of catalyst is often a trade-off between activity, cost, and functional group tolerance.

Precious Metal Catalysts: The Gold Standard of Efficiency

Palladium on carbon (Pd/C) and Raney Nickel are the most widely employed catalysts for the hydrogenation of nitrobenzoic acids. They offer high activity under relatively mild conditions, making them suitable for a broad range of substrates.

Comparative Performance of Precious Metal Catalysts:

CatalystTypical Loading (mol%)H₂ SourceTemperature (°C)Pressure (atm)Reaction TimeYield (%)Key Advantages & Disadvantages
Pd/C 0.4 - 5H₂ gas, SilanesRoom Temp - 701 - 202 - 16 h>95Advantages: High activity and selectivity, mild conditions, easy to remove.[1][2] Disadvantages: High cost, potential for dehalogenation of substrates.[2]
Raney Nickel 5 - 10H₂ gas, Hydrazine40 - 11010 - 1000.5 - 3 h80 - 98Advantages: Lower cost than Pd/C, fast reaction times.[3] Disadvantages: Pyrophoric, requires careful handling, may have lower selectivity.[3]

Causality Behind Experimental Choices:

The choice between Pd/C and Raney Nickel often hinges on cost and the presence of other reducible functional groups. For substrates containing sensitive groups like halogens, the milder conditions afforded by Pd/C are often preferred to avoid hydrodehalogenation.[2] However, for large-scale industrial processes where cost is a primary driver, the more economical Raney Nickel is a common choice.[3] The pyrophoric nature of Raney Nickel necessitates specialized handling procedures, a key consideration for process safety.[3]

Catalytic Mechanism: The Haber-Bosch Analogy in Nitro Reduction

The catalytic hydrogenation of nitroarenes on metal surfaces is believed to proceed through a complex series of steps involving the dissociative adsorption of hydrogen and the stepwise reduction of the nitro group via nitroso and hydroxylamine intermediates.

G cluster_0 Catalytic Cycle for Nitro Reduction RNO2 R-NO₂ M Catalyst Surface (M) RNO2->M Adsorption RNO R-NO (Nitroso Intermediate) RNO2->RNO + 2[H] MH M-H (Hydride Species) M->MH H2 H₂ H2->M Adsorption & Dissociation RNHOH R-NHOH (Hydroxylamine Intermediate) RNO->RNHOH + 2[H] H2O H₂O RNH2 R-NH₂ RNHOH->RNH2 + 2[H] RNH2->RNH2

Caption: Generalized mechanism for the catalytic hydrogenation of a nitro group.

Experimental Protocol: Reduction of 4-Nitrobenzoic Acid using Pd/C

  • Reactor Setup: To a stirred autoclave, add 4-nitrobenzoic acid (1 eq.), 5% Pd/C (0.5-1 mol%), and a suitable solvent (e.g., ethanol or water).

  • Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-70 °C) and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The catalyst can often be recycled after appropriate washing and drying.[4]

  • Isolation: Acidify the filtrate to precipitate the 4-aminobenzoic acid, which can then be collected by filtration, washed with cold water, and dried.

Iron-Based Catalysts: A Cost-Effective and Sustainable Alternative

Iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) has been a classical method for nitro group reduction for over a century. More recently, advanced iron-based catalysts, including single-atom iron catalysts, have emerged as highly efficient and environmentally benign alternatives to precious metals.[5]

Performance of Iron-Based Catalysts:

CatalystKey Performance CharacteristicsAdvantagesDisadvantages
Fe Powder Requires acidic conditions, generates iron sludge.Extremely low cost, suitable for large-scale production.Generates significant waste, harsh reaction conditions.
Fe@N-C Single-Atom Catalyst High activity and selectivity, can use green hydrogen sources like formic acid.Lower cost than precious metals, high efficiency, environmentally friendly.[5]Newer technology, may require specialized synthesis.

Causality Behind Experimental Choices:

The primary driver for using iron-based catalysts is their low cost and abundance.[5] Traditional methods with iron powder are simple but generate large amounts of iron oxide waste, posing environmental challenges. The development of single-atom iron catalysts represents a significant advancement, offering high catalytic activity with minimal metal usage, aligning with the principles of green chemistry.[5]

Catalytic Amination of Halobenzoic Acids: Forging the C-N Bond

The direct formation of a C-N bond through the amination of a halobenzoic acid is a powerful synthetic strategy. The Buchwald-Hartwig amination and the Ullmann condensation are the two most prominent methods in this category.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for C-N bond formation.[6] This reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand.

Catalytic Mechanism: The Dance of Palladium

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[6][7]

G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Ar-X AmineComplex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ PdII->AmineComplex + R₂NH Amine R₂NH Base Base AmidoComplex Ar-Pd(II)(NR₂)L₂ AmineComplex->AmidoComplex - HB⁺X⁻ RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobenzoic Acid

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromobenzoic acid (1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent and Amine Addition: Add a dry, deoxygenated solvent (e.g., toluene or dioxane) followed by the amine source (e.g., a solution of ammonia in dioxane or an ammonia surrogate).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Purification: The crude product is then purified by column chromatography or recrystallization.

Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst at elevated temperatures.[8] While it often requires harsher conditions than the Buchwald-Hartwig reaction, it can be a cost-effective alternative, especially for large-scale syntheses.[8]

Comparative Aspects of Amination Methods:

MethodCatalystLigandTemperatureScope
Buchwald-Hartwig PalladiumBulky phosphinesMilder (80-120 °C)Broad, high functional group tolerance.[6]
Ullmann Condensation CopperOften ligand-free or with simple diaminesHarsher (>150 °C)Generally requires activated aryl halides.[8]

Biocatalysis: The Green Frontier of Aminobenzoic Acid Synthesis

The quest for sustainable chemical manufacturing has spurred the development of biocatalytic routes to aminobenzoic acids. This approach utilizes engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce these valuable compounds from renewable feedstocks like glucose.[9][10]

Metabolic Engineering for p-Aminobenzoic Acid (PABA) Production:

The biosynthesis of PABA proceeds via the shikimate pathway, with chorismate serving as a key intermediate.[9] Metabolic engineering strategies focus on redirecting the metabolic flux towards PABA by overexpressing key enzymes and deleting competing pathways.[10]

G cluster_2 Engineered PABA Biosynthesis Pathway Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Chorismate Chorismate Shikimate->Chorismate PABA_synthesis PABA Synthesis (Overexpressed pabA, pabB, pabC) Chorismate->PABA_synthesis Aromatic_AA Aromatic Amino Acids (Competing Pathway - Deleted/Downregulated) Chorismate->Aromatic_AA PABA p-Aminobenzoic Acid PABA_synthesis->PABA

Caption: Simplified schematic of engineered PABA biosynthesis.

Performance and Future Prospects of Biocatalysis:

Significant progress has been made in improving the titers and yields of microbially produced PABA, with some engineered E. coli strains achieving up to 8.22 g/L.[11] While still in development for large-scale industrial production, biocatalysis offers the promise of a truly sustainable and environmentally friendly route to aminobenzoic acids.[12]

Comparative Overview of Synthetic Routes:

Synthetic RouteCatalyst TypeKey AdvantagesKey Disadvantages
Nitro Reduction Heterogeneous (Pd, Ni, Fe)Well-established, high yields, scalable.Use of H₂ gas, potential for hazardous intermediates, waste generation (Fe).
Halobenzoic Acid Amination Homogeneous (Pd, Cu)High functional group tolerance, direct C-N bond formation.Expensive catalysts and ligands, often requires inert atmosphere.
Biocatalysis Whole-cell biocatalystsSustainable, uses renewable feedstocks, mild conditions.Lower titers and productivity compared to chemical routes, complex process development.
Hofmann Degradation Stoichiometric reagentUtilizes readily available starting materials.Generates significant salt waste, multi-step process.[13]

Conclusion: Selecting the Optimal Catalyst for Your Application

The synthesis of aminobenzoic acids is a mature field with a diverse array of catalytic options. The optimal choice of catalyst and synthetic route depends on a multitude of factors, including the desired isomer, the scale of the reaction, cost considerations, and the presence of other functional groups.

  • For high-value, complex molecules where functional group tolerance is paramount, palladium-catalyzed Buchwald-Hartwig amination is often the method of choice.

  • For large-scale, cost-sensitive industrial production , the catalytic reduction of nitrobenzoic acids with catalysts like Raney Nickel or advanced iron-based systems remains a dominant strategy.

  • As the chemical industry continues to embrace sustainability, biocatalysis is poised to become an increasingly important route for the production of aminobenzoic acids from renewable resources.

This guide has provided a comparative analysis of the leading catalytic systems for aminobenzoic acid synthesis. By understanding the underlying principles, performance metrics, and practical considerations of each method, researchers, scientists, and drug development professionals can make informed decisions to accelerate their research and development efforts.

References

  • K. M. Lokanatha Rai, et al. (2020). Recent Advances in Biocatalysis for Drug Synthesis. MDPI. [Link]

  • Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes. RSC Publishing. (2020). [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. (n.d.). [Link]

  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. (2025). [Link]

  • Cobalt-Catalyzed Direct Carbonylation of Aminoquinoline Benzamides. Organic Letters. (2014). [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). [Link]

  • Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. ResearchGate. (2025). [Link]

  • Catalytic Conversion of Carbon Dioxide through C-N Bond Formation. MDPI. (n.d.). [Link]

  • Buchwald–Hartwig amination. Wikipedia. (n.d.). [Link]

  • PROCESS FOR THE PRODUCTION OF P-AMINOBENZOIC ACID.
  • [Improving the production of 4-aminobenzoic in engineered Escherichia coli by combinatorial regulation]. PubMed. (2019). [Link]

  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Publications. (2020). [Link]

  • Cobalt-Catalyzed Deaminative Amino- and Alkoxycarbonylation of Aryl Trialkylammonium Salts Promoted by Visible Light. PMC. (n.d.). [Link]

  • Production of p-Aminobenzoic acid by metabolically engineered Escherichia coli. (n.d.). [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. (2021). [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. (2024). [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. (n.d.). [Link]

  • p-Aminobenzoic Acid - routes to it. Sciencemadness.org. (2010). [Link]

  • Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • Modular pathway engineering for enhanced production of para-aminobenzoic acid and 4-amino-phenylalanine in Escherichia coli via glucose/xylose co-utilization. ASM Journals. (2025). [Link]

  • The Performance of Nickel and Nickel-Iron Catalysts Evaluated As Anodes in Anion Exchange Membrane Water Electrolysis. MDPI. (2019). [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (n.d.). [Link]

  • Aminoquinoline-directed, cobalt-catalyzed carbonylation of sulfonamide sp2 C–H bonds. Chemical Communications (RSC Publishing). (n.d.). [Link]

  • Ullmann condensation. Wikipedia. (n.d.). [Link]

  • Carbonylation of C-N Bonds in Tertiary Amines Catalyzed by Low Valent Iron Catalysts. (n.d.). [Link]

  • Recent Advances in Biocatalysis for Drug Synthesis. MDPI. (n.d.). [Link]

  • Production of p-aminobenzoic acid.
  • Production of p-Aminobenzoic acid by metabolically engineered Escherichia coli. ResearchGate. (2025). [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]

  • A simple and efficient separation of the Hofmann degradation mixture of 2. Arkivoc. (n.d.). [Link]

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  • Cobalt‐catalyzed aminocarbonylation of aryl trialkylammonium salts with.... ResearchGate. (n.d.). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. (n.d.). [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. (n.d.). [Link]

  • Catalytic challenges and strategies for the carbonylation of σ-bonds. RSC Publishing. (n.d.). [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. (2025). [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis. (2018). [Link]

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. ResearchGate. (2025). [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025). [Link]

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  • Carbonylation of C-N Bonds in Tertiary Amines Catalyzed by Low-Valent Iron Catalysts. (n.d.). [Link]

  • INCREASED SYNTHESIS OF p-AMINOBENZOIC ACID ASSOCIATED WITH THE DEVELOPMENT OF SULFONAMIDE RESISTANCE IN STAPHYLOCOCCUS AUREUS. PubMed. (n.d.). [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. (n.d.). [Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. (n.d.). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. (n.d.). [Link]

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A Researcher's Guide to Differentiating Methoxybenzoic Acid Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a foundational requirement for robust and reproducible results. The methoxybenzoic acid isomers—2-methoxybenzoic acid (ortho-), 3-methoxybenzoic acid (meta-), and 4-methoxybenzoic acid (para-)—serve as a quintessential example of how subtle changes in substituent position can manifest in distinct spectroscopic fingerprints. This guide provides a comprehensive comparison of these isomers using fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this document delves into the causal relationships between molecular structure and spectral output, offering practical, field-proven insights to aid in unequivocal identification.

The Structural Isomers: A Visual Overview

The three isomers of methoxybenzoic acid share the same molecular formula, C₈H₈O₃, but differ in the substitution pattern on the benzene ring. This seemingly minor structural variance leads to significant differences in their chemical and physical properties, which are reflected in their spectroscopic data.

Figure 1: Chemical structures of 2-methoxybenzoic acid (ortho), 3-methoxybenzoic acid (meta), and 4-methoxybenzoic acid (para).

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for distinguishing the methoxybenzoic acid isomers.

The distinct electronic environments of the aromatic protons in each isomer, a result of the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH), give rise to unique spectral patterns.

Comparative ¹H NMR Data
Proton Assignment 2-Methoxybenzoic Acid (ortho-) 3-Methoxybenzoic Acid (meta-) 4-Methoxybenzoic Acid (para-)
-OCH₃ ~3.9 ppm (s, 3H)~3.8 ppm (s, 3H)~3.8 ppm (s, 3H)
Aromatic Protons ~6.9-8.1 ppm (m, 4H)~7.1-7.7 ppm (m, 4H)~6.9 ppm (d, 2H) & ~8.0 ppm (d, 2H)
-COOH ~10.5-13.0 ppm (br s, 1H)~10.5-13.0 ppm (br s, 1H)~10.5-13.0 ppm (br s, 1H)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. s = singlet, d = doublet, m = multiplet, br s = broad singlet.

Key Differentiating Features in ¹H NMR:
  • 4-Methoxybenzoic Acid (para-): The high degree of symmetry in the para isomer results in a simplified aromatic region. The two protons ortho to the methoxy group are chemically equivalent, as are the two protons ortho to the carboxylic acid group. This leads to two distinct doublets, a characteristic "para-substitution" pattern that is readily identifiable.

  • 2-Methoxybenzoic Acid (ortho-): The proximity of the two substituents leads to a more complex splitting pattern in the aromatic region, with four distinct and often overlapping multiplets.

  • 3-Methoxybenzoic Acid (meta-): The meta isomer also displays a complex pattern of four aromatic protons, but the chemical shifts and coupling constants differ from the ortho isomer due to the different positional relationship of the substituents.

Figure 2: A generalized workflow for ¹H NMR analysis of methoxybenzoic acid isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the differentiation of the methoxybenzoic acid isomers.

Comparative ¹³C NMR Data
Carbon Assignment 2-Methoxybenzoic Acid (ortho-) 3-Methoxybenzoic Acid (meta-) 4-Methoxybenzoic Acid (para-)
-OCH₃ ~56 ppm~55 ppm~55 ppm
Aromatic C-OCH₃ ~159 ppm~159 ppm~164 ppm
Aromatic C-COOH ~121 ppm~131 ppm~123 ppm
Other Aromatic C ~112, 120, 132, 134 ppm~114, 119, 122, 129 ppm~114, 132 ppm
C=O ~168 ppm~167 ppm~167 ppm

Note: Chemical shifts are approximate.

Key Differentiating Features in ¹³C NMR:
  • Symmetry: Similar to ¹H NMR, the symmetry of the para isomer results in fewer signals in the aromatic region of the ¹³C NMR spectrum compared to the ortho and meta isomers. 4-methoxybenzoic acid will show only four aromatic carbon signals, whereas the less symmetrical ortho and meta isomers will each show six distinct aromatic carbon signals.

  • Chemical Shifts: The chemical shift of the carbon atom bearing the methoxy group (C-OCH₃) and the carboxylic acid group (C-COOH) are particularly informative. In the para isomer, the carbon attached to the methoxy group is significantly downfield shifted due to the strong resonance effect of the methoxy group in the para position.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For the methoxybenzoic acid isomers, IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid and methoxy groups, as well as for distinguishing the substitution pattern on the benzene ring.[1][2][3]

Comparative IR Data
Vibrational Mode 2-Methoxybenzoic Acid (ortho-) 3-Methoxybenzoic Acid (meta-) 4-Methoxybenzoic Acid (para-)
O-H stretch (acid) ~2500-3300 cm⁻¹ (broad)~2500-3300 cm⁻¹ (broad)~2500-3300 cm⁻¹ (broad)
C-H stretch (aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C=O stretch (acid) ~1680-1700 cm⁻¹~1680-1700 cm⁻¹~1680-1700 cm⁻¹
C=C stretch (aromatic) ~1450-1600 cm⁻¹~1450-1600 cm⁻¹~1450-1600 cm⁻¹
C-O stretch (ether) ~1250 cm⁻¹~1250 cm⁻¹~1250 cm⁻¹
Out-of-plane C-H bend ~745-765 cm⁻¹~750-770 cm⁻¹ and ~680-700 cm⁻¹~830-850 cm⁻¹
Key Differentiating Features in IR Spectroscopy:

The most significant differences in the IR spectra of the methoxybenzoic acid isomers are found in the "fingerprint region" (below 1500 cm⁻¹), specifically the out-of-plane C-H bending vibrations.[1][3]

  • ortho-disubstituted: A strong absorption band between 745-765 cm⁻¹.

  • meta-disubstituted: Two distinct bands, one between 750-770 cm⁻¹ and another between 680-700 cm⁻¹.

  • para-disubstituted: A single strong absorption band in the range of 830-850 cm⁻¹.[4]

These characteristic absorption patterns provide a reliable method for distinguishing between the three isomers.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

All three methoxybenzoic acid isomers have the same molecular weight (152.15 g/mol ). Therefore, differentiation relies on analyzing their fragmentation patterns. The primary fragmentation involves the loss of the methoxy group (-OCH₃) or the carboxylic acid group (-COOH).

Comparative Mass Spectrometry Data
Isomer Molecular Ion (M⁺) Key Fragment Ions (m/z)
2-Methoxybenzoic Acid 152135 ([M-OH]⁺), 121 ([M-OCH₃]⁺), 92 ([M-CO₂H]⁺)
3-Methoxybenzoic Acid 152135 ([M-OH]⁺), 121 ([M-OCH₃]⁺), 92 ([M-CO₂H]⁺)
4-Methoxybenzoic Acid 152135 ([M-OH]⁺), 121 ([M-OCH₃]⁺), 92 ([M-CO₂H]⁺)

While the major fragments are often the same, the relative intensities of these fragment ions can differ between the isomers due to the stability of the resulting carbocations, which is influenced by the position of the methoxy group. For instance, the ortho isomer can exhibit a more prominent loss of water due to the "ortho effect," where the proximity of the two functional groups facilitates intramolecular reactions upon ionization.

MS_Fragmentation M Molecular Ion [C₈H₈O₃]⁺˙ m/z = 152 F1 Loss of •OH [C₈H₇O₂]⁺ m/z = 135 M->F1 F2 Loss of •OCH₃ [C₇H₅O₂]⁺ m/z = 121 M->F2 F3 Loss of •CO₂H [C₇H₇O]⁺ m/z = 107 M->F3

Figure 3: Common fragmentation pathways for methoxybenzoic acid isomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the methoxybenzoic acid isomer for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Load a standard ¹H or ¹³C acquisition parameter set.

    • For ¹H NMR, set the number of scans (e.g., 8-16), relaxation delay (e.g., 1-5 s), and acquisition time (e.g., 2-4 s).

    • For ¹³C NMR, a higher number of scans (e.g., 128 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid methoxybenzoic acid isomer directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR press to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking as needed.

Protocol 3: Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the methoxybenzoic acid isomer (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-300).

  • Data Acquisition:

    • Load the sample solution into a syringe and place it in a syringe pump.

    • Infuse the sample directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • To obtain fragmentation data, perform MS/MS analysis by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

    • Analyze the resulting product ion spectrum to identify characteristic fragment ions.

Conclusion

The spectroscopic differentiation of methoxybenzoic acid isomers is a clear illustration of how fundamental analytical techniques can be employed for the unambiguous identification of structurally similar compounds. By carefully analyzing the nuances in ¹H and ¹³C NMR spectra, the characteristic out-of-plane bending vibrations in IR spectra, and the fragmentation patterns in mass spectra, researchers can confidently distinguish between the ortho, meta, and para isomers. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in drug development and related fields, enabling them to make informed decisions based on accurate and reliable analytical data.

References

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Safety Operating Guide

Navigating the Safe Handling of 2-Methoxy-6-(methylamino)benzoic acid: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-Methoxy-6-(methylamino)benzoic acid, a bespoke chemical compound, requires a meticulous approach to safety to mitigate potential hazards. This guide, grounded in established safety protocols for structurally similar compounds, provides essential, immediate safety and logistical information. As your partners in scientific advancement, we are committed to providing value beyond the product by ensuring you have the knowledge to operate safely and effectively.

Understanding the Hazard Profile: A Data-Driven Approach

The primary hazards associated with compounds of this class include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][5][6]

These hazards are consistently highlighted in the safety data for compounds such as 2-Methylamino-benzoic acid hydrate, 2-Methylbenzoic acid, and 2-Methoxybenzoic acid.[1][2][5] Therefore, a cautious and proactive approach to PPE is paramount.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection against the anticipated hazards of this compound. The following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective Equipment (PPE)Standard/SpecificationRationale
Eyes/Face Chemical Splash GogglesANSI Z87.1 or equivalentProtects against splashes and airborne particles that can cause serious eye irritation.[1][5]
Face Shield (in addition to goggles)ANSI Z87.1 or equivalentRecommended when there is a significant risk of splashing or when handling larger quantities.[1][7]
Hands Nitrile GlovesASTM D6319 or equivalentOffers good resistance to a range of chemicals, including aromatic compounds.[8][9][10][11] Double-gloving is recommended for enhanced protection.
Body Laboratory Coat (fully buttoned)---Provides a primary barrier against accidental spills and contamination of personal clothing.[10]
Chemical-Resistant Apron---Recommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory NIOSH-approved Respirator (e.g., N95 for dusts)NIOSH 42 CFR 84Required when handling the solid compound outside of a certified chemical fume hood or when airborne dust is likely to be generated.[8]
Feet Closed-toe Shoes---Protects feet from spills and falling objects.[10][12]

Procedural Guidance: Donning and Doffing PPE for Safe Handling

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Apron: Put on the laboratory coat or apron.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of gloves over the first.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Apron: Remove the lab coat or apron by rolling it away from the body to contain any contaminants.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield (if used) and then the goggles.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands again thoroughly.

Operational Plan: From Weighing to Reaction Quenching

Safe handling extends beyond PPE. The following workflow outlines critical safety considerations at each stage of a typical experimental process involving this compound.

Operational_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification weighing Weighing Solid Compound - Use analytical balance in a fume hood or ventilated enclosure. - Minimize dust generation. - Use anti-static weighing paper/boat. dissolution Dissolution - Add solid to solvent slowly and with stirring. - Perform in a fume hood. - Monitor for any exothermic reaction. weighing->dissolution Transfer reaction_setup Reaction Setup & Monitoring - Assemble glassware in a fume hood. - Ensure proper ventilation and temperature control. - Use secondary containment. dissolution->reaction_setup Initiate quenching Quenching - Cool the reaction mixture before quenching. - Add quenching agent slowly. - Be aware of potential gas evolution. reaction_setup->quenching Complete extraction Extraction & Purification - Use a separatory funnel with proper venting technique. - Handle all organic solvents in a fume hood. quenching->extraction Proceed

Caption: Experimental workflow for handling this compound.

Emergency Response and Disposal Plan

Spill Management:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne dust.

  • Don Appropriate PPE: Before attempting to clean up, don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material to contain the spread.

  • Clean-up: Carefully sweep or scoop the contained material into a designated waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Plan:

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of in accordance with local, state, and federal regulations.[1][5][6][13]

  • Solid Waste: Collect in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect in a compatible, labeled solvent waste container. Do not pour down the drain.[5]

  • Contaminated PPE: Place in a designated hazardous waste bag or container.

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like this compound is foundational to successful and sustainable research. By understanding the potential hazards and diligently applying the principles of PPE and safe handling outlined in this guide, you contribute to a robust culture of safety within your laboratory. This commitment not only protects you and your colleagues but also ensures the integrity and progress of your vital work.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • DALILA-Produtos Químicos. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • 3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved from [Link]

Sources

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